Product packaging for Methyl Oleate(Cat. No.:CAS No. 61788-34-9)

Methyl Oleate

Cat. No.: B7765582
CAS No.: 61788-34-9
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-KHPPLWFESA-N
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Description

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992)
Methyl oleate is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of oleic acid with methanol. It is functionally related to an oleic acid.
This compound has been reported in Antrodia cinnamomea, Magnolia officinalis, and other organisms with data available.
RN given refers to (Z)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B7765582 Methyl Oleate CAS No. 61788-34-9

Properties

IUPAC Name

methyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-
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InChI Key

QYDYPVFESGNLHU-KHPPLWFESA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC
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Molecular Formula

C19H36O2
Record name OLEIC ACID METHYL ESTER
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DSSTOX Substance ID

DTXSID5025811
Record name Methyl (9Z)-octadec-9-enoate
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Molecular Weight

296.5 g/mol
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Physical Description

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline]
Record name OLEIC ACID METHYL ESTER
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Record name 9-Octadecenoic acid (9Z)-, methyl ester
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Boiling Point

425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes)
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Solubility

Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform
Record name OLEIC ACID METHYL ESTER
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Density

0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C
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Vapor Pressure

0.00000629 [mmHg], 6.29X10-6 at 25 °C
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Color/Form

Colorless to amber clear liquid

CAS No.

112-62-9, 61788-34-9
Record name OLEIC ACID METHYL ESTER
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Melting Point

-3.8 °F (NTP, 1992), -19.9 °C
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Foundational & Exploratory

methyl oleate physicochemical properties for research applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Methyl Oleate for Research Applications

Introduction

This compound (CAS No. 112-62-9), the methyl ester of oleic acid, is a monounsaturated fatty acid methyl ester (FAME) that serves as a pivotal molecule in various scientific and industrial domains.[1][2] It is a colorless to pale yellow liquid characterized by a faint fatty odor.[1][3] Derived from the formal condensation of oleic acid's carboxy group with methanol, this compound is noted for its excellent solvency, biodegradability, and low toxicity.[2][4] Its versatile properties make it a valuable component in drug formulations, cosmetics, biofuels, and as an intermediate in chemical synthesis.[2][4][5] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its applications in research, tailored for scientists and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₉H₃₆O₂[4][6][7]
Molecular Weight 296.49 g/mol [4][6]
IUPAC Name methyl (9Z)-octadec-9-enoate
Appearance Clear, colorless to amber/pale yellow liquid[1][3][4]
Odor Faint, fatty odor[1][3]
Density 0.874 g/mL at 20 °C[4][6][7]
Boiling Point 218 °C at 20 mmHg351-353 °C at 760 mmHg[4][6][8][9]
Melting Point -19.9 °C to -20 °C[6][7][10]
Refractive Index n20/D 1.452[4][6]
Vapor Pressure 10 mmHg at 205 °C0.000041 mmHg at 25 °C (est.)[6][7][8][9]
Flash Point > 110 °C (> 230 °F)[6][9]
logP (o/w) 7.45[9]
Table 2: Viscosity of this compound at Different Temperatures
Temperature (°C)Viscosity (cP)Source(s)
257[11]
304.88[1]
384.6 mm²/s (kinematic)[12]
602.62[1]
901.64[1]
Table 3: Solubility Profile of this compound
SolventSolubilitySource(s)
Water Insoluble (0.005588 mg/L at 25 °C est.)[2][3][9][13]
Ethanol Soluble / Miscible[3][6][9][13]
Ether Miscible[6][13]
Chloroform Miscible[6][13]
Aqueous Buffers Sparingly soluble[14]
DMSO / Dimethylformamide ≥ 100 mg/mL[14]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the molecular structure, with characteristic peaks for the methyl ester group, the double bond, and the aliphatic chain.[15][16]

  • Mass Spectrometry (MS): GC-MS analysis typically shows a molecular ion peak corresponding to its molecular weight.[1][17][18] Common fragmentation patterns include the loss of a methoxy group.[18]

  • Infrared (IR) Spectroscopy: IR spectra exhibit characteristic absorption bands for the C=O ester stretch and the C=C double bond stretch.[1][15]

Research Applications

This compound's physicochemical profile makes it suitable for a wide range of research applications:

  • Drug Delivery: It is used as a solvent and carrier for hydrophobic drug formulations, potentially enhancing bioavailability and therapeutic efficacy.[4] Its low toxicity and biodegradability are advantageous in this context.

  • Cosmetic and Personal Care: Due to its emollient properties, it serves as a skin-conditioning agent in creams and lotions, improving texture and moisture retention.[3][4]

  • Biofuel Research: As a primary component of biodiesel, it is a key subject in studies focused on renewable energy sources.[4]

  • Surfactants and Emulsions: It is a precursor for synthesizing detergents, emulsifiers, and wetting agents.[2] Its amphiphilic nature is leveraged in creating stable emulsions for various formulations.[2][19]

  • Lubricants: It is used in the formulation of biodegradable and high-performance lubricants for industrial and metalworking applications.[2][4][12]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity.[20][21] A pure substance exhibits a sharp melting range of 1-2°C, while impurities typically depress and broaden this range.[22]

Methodology:

  • Sample Preparation: Ensure the this compound sample is anhydrous. As it is a liquid at room temperature, it must be cooled to a solid state before measurement.

  • Loading the Capillary Tube: Introduce a small amount of the frozen, powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.[22][23]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).[20][22]

  • Heating:

    • For an unknown sample, perform a rapid heating to determine an approximate melting range.[20][22]

    • For a precise measurement, cool the apparatus and use a fresh sample. Heat rapidly to about 20°C below the approximate melting point.[23]

    • Decrease the heating rate to 1-2°C per minute as the melting point is approached.[20][23]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears.[23]

    • Record the temperature at which the entire sample has melted into a clear liquid. This range is the melting point.[20]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[24][25]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a distilling flask, condenser, receiving flask, and a heat source (e.g., heating mantle).[26][27]

  • Sample and Boiling Chips: Place a measured volume of this compound (at least 5 mL) and a few boiling chips into the distilling flask to ensure smooth boiling.[25][27]

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask. This ensures the temperature of the vapor distilling into the condenser is accurately measured.[27]

  • Heating: Gently heat the flask. As the liquid boils, vapors will rise and enter the condenser.

  • Observation and Recording: The temperature will rise and then stabilize as the vapor condenses. Record the stable temperature at which the liquid is actively distilling. This is the boiling point at the current atmospheric pressure.[26][27] It is also recommended to record the barometric pressure.[25]

Solubility Determination

Solubility tests reveal information about the presence of polar or non-polar functional groups.[28]

Methodology:

  • Preparation: In a small test tube, add a specific volume of the solvent to be tested (e.g., 1 mL).[28] Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.[29]

  • Solute Addition: Add a small, measured amount of this compound (e.g., 0.05 mL or 25 mg) to the solvent.[28]

  • Mixing: Stopper the test tube and shake vigorously for a set period to facilitate dissolution.[28][29]

  • Observation:

    • Soluble: The this compound completely disappears, forming a clear solution.[30]

    • Partially Soluble: Some of the this compound dissolves, but a separate phase remains.[30]

    • Insoluble: The this compound does not dissolve and remains as a distinct layer.[30]

  • Quantification (Optional): For quantitative analysis, add the solute in small, known increments until saturation is reached (i.e., no more solute dissolves).[29] The total amount of solute dissolved in the known volume of solvent at that temperature represents its solubility.[29][31]

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound, created using the DOT language.

G cluster_reactants Reactants cluster_process Process cluster_products Products Oleic_Acid Oleic Acid (C₁₈H₃₄O₂) Esterification Acid-Catalyzed Esterification Oleic_Acid->Esterification Methanol Methanol (CH₃OH) Methanol->Esterification Methyl_Oleate This compound (C₁₉H₃₆O₂) Esterification->Methyl_Oleate Water Water (H₂O) Esterification->Water G cluster_components Components cluster_process Process cluster_result Result Oil Oil Phase Mixing High-Shear Mixing Oil->Mixing Water Water Phase Water->Mixing MO This compound (Surfactant) MO->Mixing Emulsion Stable Oil-in-Water Emulsion Mixing->Emulsion This compound molecules orient at the oil-water interface, reducing surface tension

References

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of oleic acid, is a monounsaturated fatty acid ester with significant applications across the pharmaceutical, cosmetic, and biofuel industries. Its properties as a solvent, emollient, and surfactant make it a valuable compound in various formulations. This technical guide provides a comprehensive overview of the primary natural sources of this compound and the principal methods for its extraction and synthesis. The information is presented to be a practical resource for laboratory and industrial applications.

Natural Sources of this compound

This compound is not typically found in its free form in nature. Instead, it is primarily derived from triglycerides, which are esters of glycerol and fatty acids. Oleic acid is one of the most abundant fatty acids in nature, making its triglyceride a common constituent of many animal fats and vegetable oils.

The most significant natural sources for the production of this compound include:

  • Animal Fats:

    • Beef Tallow: A major byproduct of the beef industry, tallow is a cost-effective and rich source of oleic acid triglycerides.[1][2] The transesterification of beef tallow is a common method for producing this compound, often used in the production of biodiesel.[1][2]

  • Vegetable Oils:

    • Olive Oil: Particularly rich in oleic acid, with concentrations that can exceed 70%, making it a prime source for high-purity this compound.[3]

    • Canola (Rapeseed) Oil: Contains a high percentage of oleic acid and is another widely used feedstock for this compound production.[4]

    • Sunflower Oil: High-oleic varieties of sunflower oil are a significant source of oleic acid.

    • Pomace Oil: A byproduct of olive oil production, pomace oil is a cost-effective alternative for this compound synthesis.

The fatty acid composition of these sources varies depending on factors such as the specific breed of animal, the variety of the plant, and the growing conditions.

Extraction and Synthesis Methods

The extraction or synthesis of this compound from its natural triglyceride sources is primarily achieved through three main methods: base-catalyzed transesterification, enzymatic synthesis, and supercritical fluid extraction.

Base-Catalyzed Transesterification

This is the most common and commercially established method for producing this compound, particularly for biodiesel production. The process involves reacting the triglyceride-containing oil or fat with methanol in the presence of a strong base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

The overall reaction is as follows:

Triglyceride + 3 Methanol --(Catalyst)--> 3 Methyl Esters (including this compound) + Glycerol

Data Presentation: Base-Catalyzed Transesterification of Beef Tallow

ParameterValueReference
Catalyst Sodium Hydroxide (NaOH)[5][6]
Catalyst Concentration 0.3% w/w of beef tallow[6]
Methanol to Oil Molar Ratio 9:1[7]
Reaction Temperature 55°C[7]
Reaction Time 1.5 hours[7]
Yield 82.43%[7]

Experimental Protocol: Base-Catalyzed Transesterification of Beef Tallow

  • Preparation of Methoxide Catalyst:

    • Carefully dissolve a predetermined amount of NaOH or KOH pellets in methanol in a separate, sealed container with magnetic stirring. For example, for a 9:1 molar ratio of methanol to beef tallow oil and a 3 wt% CaO catalyst, the corresponding amounts would be calculated based on the molecular weight of the tallow.[7]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, heat the beef tallow to the desired reaction temperature (e.g., 55°C).[7]

  • Transesterification Reaction:

    • Once the tallow has reached the target temperature, add the prepared methoxide solution.

    • Maintain the reaction mixture at the specified temperature with vigorous stirring for the designated reaction time (e.g., 1.5 hours).[7]

  • Separation of Glycerol:

    • After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand. The mixture will separate into two layers: an upper layer of methyl esters (biodiesel) and a lower layer of glycerol.

    • Carefully drain the glycerol layer.

  • Washing and Drying:

    • Wash the methyl ester layer with warm water to remove any residual catalyst, soap, and methanol. Repeat the washing process until the wash water is neutral.

    • Dry the this compound layer over anhydrous sodium sulfate or by heating under vacuum to remove residual water.

Enzymatic Synthesis (Esterification)

Enzymatic synthesis offers a more environmentally friendly alternative to chemical catalysis, operating under milder reaction conditions and producing a higher purity product with fewer byproducts.[8] This method typically involves the use of lipases to catalyze the esterification of oleic acid (or transesterification of triglycerides) with methanol.

Data Presentation: Enzymatic Synthesis of this compound from Oleic Acid

ParameterValueReference
Enzyme Lipase (e.g., from Candida antarctica)[8]
Methanol to Oleic Acid Molar Ratio 1.5:1[8]
Enzyme Loading 0.25 - 0.75 wt%[8]
Reaction Temperature 55°C[8]
Reaction Time 48 hours[8]
Conversion Up to 99%[8]

Experimental Protocol: Enzymatic Esterification of Oleic Acid

  • Reaction Mixture Preparation:

    • In a baffled Erlenmeyer flask, combine oleic acid and methanol at the desired molar ratio (e.g., 1.5:1).[8]

  • Enzyme Addition:

    • Add the lipase enzyme to the reaction mixture at the specified loading (e.g., 0.75 wt%).[8]

  • Incubation:

    • Incubate the reaction mixture in a shaking incubator at the optimal temperature (e.g., 55°C) and agitation speed (e.g., 170 rpm) for the required duration (e.g., 48 hours).[8]

  • Enzyme Removal:

    • After the reaction, separate the immobilized enzyme from the product mixture by filtration or centrifugation.

  • Product Purification:

    • Remove any unreacted methanol by vacuum evaporation.

    • The resulting product is high-purity this compound.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (SC-CO2), is a green technology that can be used to extract oils rich in triglycerides from natural sources.[4] The extracted oil can then be converted to this compound via transesterification. SFE offers the advantage of producing solvent-free extracts.

Data Presentation: Supercritical CO2 Extraction of Canola Oil

ParameterValueReference
Supercritical Fluid Carbon Dioxide (CO2)[4]
Pressure 1500 - 2750 psi[9]
Temperature 308 - 333 K[9]
Particle Size 0.08 - 0.2 mm[9]
CO2 Flow Rate 5 L/hr[9]
Oil Yield Up to 95.08%[10]

Experimental Protocol: Supercritical CO2 Extraction of Canola Seeds

  • Sample Preparation:

    • Grind the canola seeds to the desired particle size (e.g., 0.08 - 0.2 mm) to increase the surface area for extraction.[9]

  • SFE System Setup:

    • Load the ground canola seeds into the extraction vessel of the SFE system.

    • Pressurize and heat the system to the desired supercritical conditions for CO2 (e.g., 2250 psi and 328 K).[9]

  • Extraction:

    • Pump supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 5 L/hr).[9] The supercritical CO2 will dissolve the canola oil.

  • Separation:

    • Route the CO2-oil mixture to a separator where the pressure and/or temperature is reduced, causing the CO2 to return to a gaseous state and release the extracted oil.

    • Collect the canola oil from the separator.

  • Transesterification:

    • The extracted canola oil can then be subjected to base-catalyzed or enzymatic transesterification as described in the previous sections to produce this compound.

Purification Methods

Following the initial extraction and synthesis, the crude this compound often requires further purification to remove impurities such as unreacted starting materials, catalyst residues, glycerol, and other fatty acid methyl esters.

Vacuum Fractional Distillation

This technique separates methyl esters based on their boiling points.[11] Under vacuum, the boiling points of the esters are lowered, preventing thermal degradation. This method is effective for separating this compound from more volatile or less volatile fatty acid methyl esters.

Urea Complexation (Urea Crystallization)

This method is used to separate saturated and unsaturated fatty acid esters. Urea forms crystalline inclusion complexes with saturated and less-saturated fatty acids, while highly unsaturated esters like this compound remain in the liquid phase.[12]

Experimental Protocol: Urea Complexation for this compound Purification

  • Solution Preparation:

    • Dissolve the crude methyl ester mixture in a heated solution of urea in methanol or ethanol.

  • Crystallization:

    • Cool the solution slowly to allow for the formation of urea-inclusion crystals with the more saturated fatty acid esters.

  • Separation:

    • Separate the precipitated crystals (containing saturated esters) from the liquid phase (enriched in this compound) by filtration.

  • Solvent Removal:

    • Remove the solvent from the liquid phase by vacuum evaporation to obtain purified this compound.

Visualized Workflows (Graphviz)

Base_Catalyzed_Transesterification cluster_input Inputs cluster_process Process cluster_output Outputs Triglyceride Triglyceride Source (e.g., Beef Tallow) Reaction Transesterification Reaction (Heated with Stirring) Triglyceride->Reaction Methanol Methanol Methanol->Reaction Catalyst Base Catalyst (NaOH or KOH) Catalyst->Reaction Separation Gravity Separation (in Separatory Funnel) Reaction->Separation Washing Water Washing Separation->Washing Upper Layer Glycerol Glycerol Byproduct Separation->Glycerol Lower Layer Drying Drying (e.g., with Na2SO4) Washing->Drying Waste Waste Water Washing->Waste MethylOleate Purified this compound Drying->MethylOleate

Caption: Workflow for Base-Catalyzed Transesterification.

Enzymatic_Synthesis cluster_input Inputs cluster_process Process cluster_output Outputs OleicAcid Oleic Acid Incubation Enzymatic Esterification (Incubation with Shaking) OleicAcid->Incubation Methanol Methanol Methanol->Incubation Lipase Lipase Enzyme Lipase->Incubation Filtration Enzyme Filtration Incubation->Filtration Evaporation Methanol Evaporation (Vacuum) Filtration->Evaporation RecycledLipase Recycled Lipase Filtration->RecycledLipase MethylOleate High-Purity this compound Evaporation->MethylOleate

Caption: Workflow for Enzymatic Synthesis of this compound.

SFE_and_Transesterification cluster_input Inputs cluster_process Process cluster_output Outputs Source Natural Source (e.g., Canola Seeds) SFE Supercritical Fluid Extraction Source->SFE CO2 Supercritical CO2 CO2->SFE Separation CO2-Oil Separation SFE->Separation Transesterification Transesterification (Base-Catalyzed or Enzymatic) Separation->Transesterification Extracted Oil RecycledCO2 Recycled CO2 Separation->RecycledCO2 MethylOleate This compound Transesterification->MethylOleate Byproduct Glycerol/Waste Transesterification->Byproduct

Caption: Workflow for SFE followed by Transesterification.

References

Spectroscopic Analysis of Methyl Oleate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Methyl oleate ((Z)-octadec-9-enoate), a fatty acid methyl ester (FAME), is a pivotal compound in oleochemistry, serving as a primary component of biodiesel and a precursor for various chemical syntheses.[1] Its structure, characterized by a long aliphatic chain, a cis-double bond, and an ester functional group, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This guide provides a comprehensive overview of the spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to analyze this compound, tailored for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated that acts as a molecular fingerprint. For this compound, key absorptions correspond to the ester group and the carbon-carbon double bond.

Data Presentation: Characteristic IR Absorptions

The following table summarizes the principal IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibration TypeReference
~3009-3011=C-H (Alkene)Stretching[2][3]
~2920-2925-CH₂- (Alkyl)Asymmetric Stretching[2]
~2855-2857-CH₃ & -CH₂- (Alkyl)Symmetric Stretching[2]
~1743C=O (Ester)Stretching[2]
~1465-CH₂-Bending (Scissoring)
~1170C-O (Ester)Stretching
Experimental Protocol: Acquiring an IR Spectrum

This compound, being a liquid at room temperature, can be analyzed using simple and direct sampling methods.[1]

Method 1: Neat Liquid Film (Salt Plates)

  • Preparation : Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and dry them completely.[4]

  • Sample Application : Place a single drop of this compound onto the surface of one salt plate using a Pasteur pipette.[4]

  • Assembly : Place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4]

  • Analysis : Mount the assembled plates in the sample holder of the FT-IR spectrometer.

  • Data Acquisition : Record the spectrum. A typical range is 4000 cm⁻¹ to 600 cm⁻¹.[5]

  • Cleaning : After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent (e.g., acetone), and return them to a desiccator for storage.[4]

Method 2: Attenuated Total Reflectance (ATR-FTIR)

  • Background Scan : With the ATR crystal clean, perform a background scan to account for atmospheric and instrumental interferences.

  • Sample Application : Place a drop of this compound directly onto the surface of the ATR crystal.[6]

  • Analysis : If the instrument has a pressure arm, apply it to ensure good contact between the sample and the crystal.

  • Data Acquisition : Collect the IR spectrum.[7]

  • Cleaning : Clean the ATR crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is invaluable for determining the precise structure of this compound by identifying the different types of protons and carbon atoms and their connectivity.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) gives information on the number of different types of protons, their electronic environment, and the number of neighboring protons.

Data Presentation: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationProton AssignmentReference
~5.34Triplet2H-CH=CH- (Olefinic protons)[8][9]
~3.67Singlet3H-OCH₃ (Ester methyl protons)[9][10]
~2.30Triplet2H-CH₂-COO- (Protons α to carbonyl)[10]
~2.01Multiplet4H=CH-CH₂- (Allylic protons)[10]
~1.62Multiplet2H-CH₂-CH₂COO- (Protons β to carbonyl)[10]
~1.28Multiplet~20H-(CH₂)n- (Aliphatic chain protons)[10]
~0.88Triplet3H-CH₃ (Terminal methyl protons)[10]
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.

Data Presentation: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmCarbon AssignmentReference
~174.4C=O (Ester carbonyl)[10]
~130.0-CH=CH- (Olefinic carbons)[10]
~51.4-OCH₃ (Ester methoxy carbon)[10]
~34.1-CH₂-COO- (Carbon α to carbonyl)[10]
~31.9 - 22.7-(CH₂)n- (Aliphatic chain carbons)[10]
~14.1-CH₃ (Terminal methyl carbon)[10]
Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.[11]

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Tuning and Shimming : The instrument is tuned to the appropriate frequencies for ¹H or ¹³C, and the magnetic field is shimmed to optimize its homogeneity.

  • Data Acquisition : Acquire the spectra. For ¹H NMR, a small number of scans (e.g., 8-16) is typically sufficient.[11] For ¹³C NMR, which is less sensitive, a larger number of scans is required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. When coupled with Gas Chromatography (GC-MS), it can also be used to separate and identify components in a mixture. For this compound, electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible pattern, providing structural clues.

Data Presentation: Key Mass Spectral Data (EI-MS)

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z (Mass-to-Charge Ratio)Ion Identity/FragmentDescriptionReference
296[M]⁺Molecular Ion[12]
265[M-31]⁺Loss of methoxy group (-OCH₃)[13]
264[M-32]⁺Loss of methanol (-CH₃OH) via rearrangement[14]
222[M-74]⁺McLafferty rearrangement, loss of CH₃O-C(OH)=CH₂[14]
74[CH₃O-C(OH)=CH₂]⁺McLafferty rearrangement fragment[15]
55[C₄H₇]⁺Common alkyl fragment[13]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or chloroform.[16]

  • GC-MS System Setup :

    • Injector : Set the injector temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

    • Column : Use a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-INNOWax) for the separation of FAMEs.[17]

    • Oven Program : Set a temperature program for the GC oven to separate the components. A typical program might start at a low temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).[17]

    • MS Detector : Set the ion source temperature (e.g., 230°C) and the quadrupole temperature (e.g., 150°C). The mass spectrometer is typically set to scan a mass range of m/z 30 to 330 amu.[18]

  • Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis : The separated components elute from the GC column and enter the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for identification. The molecular ion and fragmentation pattern are analyzed to confirm the structure of this compound.[12]

Mandatory Visualizations

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output cluster_analysis Structural Elucidation MethylOleate This compound Sample IR IR Spectroscopy MethylOleate->IR NMR NMR Spectroscopy MethylOleate->NMR MS Mass Spectrometry (GC-MS) MethylOleate->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (¹H & ¹³C Connectivity) NMR->NMR_Data MS_Data Mass Spectrum (Molecular Weight & Fragmentation) MS->MS_Data Structure Confirmed Structure of this compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Functional_Group_Correlation cluster_structure This compound Structure cluster_groups Key Functional Groups structure CH₃-(CH₂)₇-CH=CH-(CH₂)₇-C(=O)O-CH₃ Ester Ester Group (-COOCH₃) IR_Signals IR_Signals Ester->IR_Signals:head C=O, C-O H_NMR_Signals H_NMR_Signals Ester->H_NMR_Signals:head -OCH₃, -CH₂COO- C_NMR_Signals C_NMR_Signals Ester->C_NMR_Signals:head C=O, -OCH₃ MS_Signals MS_Signals Ester->MS_Signals:head [M-31]⁺, [M-74]⁺ Alkene Alkene Group (-CH=CH-) Alkene->IR_Signals:head =C-H Alkene->H_NMR_Signals:head -CH=CH- Alkene->C_NMR_Signals:head -CH=CH- Alkyl Alkyl Chain (-CH₂-, -CH₃)

References

The Amphiphilic Nature of Methyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of the monounsaturated fatty acid oleic acid, is a versatile molecule with significant applications across various scientific and industrial domains. Its unique chemical structure, characterized by a long, hydrophobic hydrocarbon tail and a polar ester headgroup, imparts an amphiphilic nature that governs its behavior in both aqueous and non-aqueous environments. This technical guide provides an in-depth exploration of the core principles underlying the amphiphilicity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant concepts and workflows. Understanding these properties is critical for its effective utilization in drug delivery systems, as a biocompatible solvent, and in the formulation of complex emulsions and microemulsions.

The Molecular Basis of Amphiphilicity

This compound's dual character arises from its distinct molecular regions. The long C18 hydrocarbon chain, with a single cis double bond at the C9 position, is nonpolar and thus lipophilic ("oil-loving"). This tail readily interacts with other nonpolar molecules. Conversely, the methyl ester group (-COOCH₃) at one end of the molecule is polar, conferring a modest degree of hydrophilicity ("water-loving"). This structural dichotomy forces this compound to adopt specific orientations at interfaces between polar and nonpolar phases, a behavior fundamental to its role as a surfactant and emulsifier.[1][2][3]

Quantitative Assessment of Amphiphilicity

The amphiphilic character of a surfactant is quantified by several key parameters, including the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB)

The HLB scale provides a semi-empirical measure of the degree to which a surfactant is hydrophilic or lipophilic. The scale typically ranges from 0 to 20, with lower values indicating a more lipophilic character and higher values indicating a more hydrophilic character.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₉H₃₆O₂[3]
Molecular Weight 296.49 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Solubility in Water Insoluble[2]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform[6]
log Kow (Octanol-Water Partition Coefficient) 7.45[3]
Surface Tension (at 40 °C) ~27-28 mN/m[7][8]
Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant in a solution at which micelles begin to form.[9][10] Due to its extremely low solubility in water, determining a true CMC for this compound in an aqueous medium is challenging. It is more accurately described as a water-insoluble surfactant that will partition to oil-water interfaces rather than forming micelles in the bulk aqueous phase. In non-aqueous or microemulsion systems, its aggregation behavior would be different and highly dependent on the specific composition of the system. For comparison, the CMC of sodium oleate, the much more water-soluble salt of oleic acid, is approximately 0.4-0.5 mM in water.[11]

Experimental Protocols

Determination of Required Hydrophilic-Lipophilic Balance (rHLB)

This experimental approach allows for the determination of the optimal HLB required to form a stable emulsion with a specific oil, in this case, this compound.[12]

Objective: To determine the rHLB of this compound for a stable oil-in-water (O/W) emulsion.

Materials:

  • This compound

  • A pair of non-ionic surfactants with known low and high HLB values (e.g., Span 80, HLB = 4.3; Tween 80, HLB = 15.0)[13]

  • Distilled water

  • Glass vials or test tubes

  • Homogenizer or vortex mixer

Procedure:

  • Prepare a series of emulsifier blends by mixing the low and high HLB surfactants in varying ratios to achieve a range of HLB values (e.g., from 6 to 14 in increments of 1). The total surfactant concentration should be kept constant (e.g., 5% w/w of the total emulsion).

  • For each HLB value, prepare an oil-in-water emulsion. A typical formulation would be 10% this compound, 5% emulsifier blend, and 85% distilled water.

  • Add the this compound and the emulsifier blend to a glass vial and mix thoroughly.

  • Gradually add the distilled water while continuously mixing with a homogenizer or vortex mixer for a set period (e.g., 5 minutes) to ensure uniform emulsion formation.

  • Allow the prepared emulsions to stand undisturbed for a specified time (e.g., 24 hours).

  • Visually inspect the emulsions for signs of instability, such as creaming, coalescence, or phase separation.

  • The emulsion that exhibits the highest stability (i.e., minimal or no separation) corresponds to the required HLB of this compound for that specific system.

Determination of Critical Micelle Concentration (CMC) via Surface Tension Measurement

While not practically applicable to this compound in water due to insolubility, this protocol outlines the general method for determining the CMC of a soluble surfactant.[14][15]

Objective: To determine the CMC of a surfactant by measuring the change in surface tension as a function of concentration.

Materials:

  • Surfactant of interest

  • Distilled water (or other solvent)

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the surfactant in distilled water at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution to create a range of concentrations, both below and above the expected CMC.

  • Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.

  • The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant.

  • The CMC is determined from the intersection of the two linear portions of the plot.

Visualizing Workflows and Pathways

Experimental Workflow for Emulsion Formulation

The following diagram illustrates a typical workflow for the formulation and characterization of an oil-in-water emulsion using this compound.

Emulsion_Workflow cluster_prep Preparation cluster_emulsification Emulsification cluster_characterization Characterization A Weigh this compound D Mix Oil and Emulsifier A->D B Prepare Emulsifier Blend (Varying HLB) B->D C Prepare Aqueous Phase E Add Aqueous Phase C->E D->E F Homogenize E->F G Visual Stability Assessment F->G H Droplet Size Analysis F->H I Zeta Potential Measurement F->I

A typical workflow for preparing and characterizing emulsions.
Oleate-Influenced Signaling Pathways

While this compound itself is not a primary signaling molecule, its hydrolysis product, oleate, has been shown to modulate various cellular signaling pathways. This is particularly relevant in the context of drug delivery and biocompatibility, where the metabolic fate of the excipient can have biological effects. The diagram below represents a simplified overview of signaling pathways influenced by oleate.[16][17]

Oleate_Signaling cluster_MAPK MAPK Pathway cluster_Insulin Insulin Signaling cluster_ER_Stress ER Stress Response Oleate Oleate MAPK MAPK Cascade Oleate->MAPK Insulin_Pathway Insulin Signaling Components Oleate->Insulin_Pathway ER_Stress ER Stress Sensors (e.g., PERK, IRE1) Oleate->ER_Stress Gene_Expression_MAPK Gene Expression (e.g., c-fos, EGR1) MAPK->Gene_Expression_MAPK Glucose_Uptake Modulation of Insulin Resistance Insulin_Pathway->Glucose_Uptake Pro_Survival Pro-survival Pathways (e.g., Protein Folding, Antioxidant Defense) ER_Stress->Pro_Survival

Simplified overview of oleate-influenced signaling pathways.

Conclusion

The amphiphilic nature of this compound is a cornerstone of its functionality in a multitude of scientific applications. While its low water solubility makes the classical determination of CMC in aqueous systems impractical, its interfacial activity is paramount. The concept of the required HLB is a powerful tool for formulators seeking to create stable emulsions with this versatile fatty acid ester. For drug development professionals, an awareness of the potential for oleate, the metabolic product of this compound, to interact with cellular signaling pathways is crucial for a comprehensive understanding of its biocompatibility and potential bioactivity. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for the rational design and implementation of this compound-based systems in research and development.

References

The Environmental Journey of Methyl Oleate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate (C₁₉H₃₆O₂), the methyl ester of oleic acid, is a fatty acid methyl ester (FAME) with a growing presence in various industrial applications, including as a solvent, lubricant, and in the formulation of cosmetics and agrochemicals.[1][2] Its derivation from natural sources positions it as a desirable alternative to petroleum-based products. This technical guide provides an in-depth analysis of the environmental fate and biodegradability of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key degradation pathways to inform environmental risk assessments and support the development of sustainable products.

Physicochemical Properties and Environmental Distribution

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a colorless to amber liquid with a faint, fatty odor.[3][4] It is characterized by low water solubility and a high octanol-water partition coefficient (log Kow), indicating a tendency to associate with organic matter in soil and sediment rather than remaining in the aqueous phase.[3][4] Its vapor pressure is low, suggesting that in the atmosphere, it will exist in both vapor and particulate phases.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₉H₃₆O₂[3]
Molecular Weight296.49 g/mol [3]
Physical StateClear to amber liquid[3][4]
Water SolubilityInsoluble[3][4]
log Kow (Octanol-Water Partition Coefficient)7.45[3]
Vapor Pressure6.3 x 10⁻⁶ mm Hg at 25°C[3][4]
Henry's Law Constant0.014 atm-cu m/mole (estimated)[4]

Upon release into the environment, this compound is expected to partition to different environmental compartments. If released to soil, its high estimated Koc value of 62,000 suggests it will be immobile.[4] In aquatic systems, it is expected to adsorb to suspended solids and sediment.[3][4] While volatilization from moist soil and water surfaces is a potential fate process, its strong adsorption to soil and sediment is likely to attenuate this.[4]

Biodegradability

The biodegradability of this compound is a key factor in its environmental risk profile. It is widely considered to be readily biodegradable under both aerobic and anaerobic conditions.[5]

Aerobic Biodegradation

Under aerobic conditions, in the presence of oxygen, this compound is expected to be rapidly and extensively biodegraded by microorganisms. This is supported by studies on structurally similar long-chain fatty acid esters.[3] A study on vegetable oil methyl esters (VOMEs), which includes high oleic sunflower oil methyl esters (HOSME) as a close surrogate for this compound, demonstrated greater than 87% biodegradation in 28 days under the conditions of the OECD 301 B test. This classifies it as "readily biodegradable."

The initial step in the aerobic biodegradation of this compound is the enzymatic hydrolysis of the ester bond by lipases, yielding oleic acid and methanol. Both of these products are readily metabolized by a wide range of microorganisms. The oleic acid then undergoes β-oxidation, a process that sequentially shortens the fatty acid chain, ultimately leading to the formation of acetyl-CoA, which enters the citric acid cycle for complete mineralization to carbon dioxide and water.

Diagram 1: Aerobic Biodegradation Pathway of this compound

Aerobic_Biodegradation methyl_oleate This compound hydrolysis Hydrolysis (Lipase) methyl_oleate->hydrolysis oleic_acid Oleic Acid hydrolysis->oleic_acid methanol Methanol hydrolysis->methanol beta_oxidation β-Oxidation oleic_acid->beta_oxidation methanol_oxidation Oxidation methanol->methanol_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa citric_acid_cycle Citric Acid Cycle acetyl_coa->citric_acid_cycle co2_h2o CO2 + H2O citric_acid_cycle->co2_h2o methanol_oxidation->co2_h2o

Caption: Aerobic degradation of this compound.

Anaerobic Biodegradation

In the absence of oxygen, this compound is also subject to biodegradation, albeit through different metabolic pathways. Similar to aerobic degradation, the initial step is the hydrolysis of the ester linkage to oleic acid and methanol. Under anaerobic conditions, long-chain fatty acids (LCFAs) like oleic acid can be inhibitory to methanogenic archaea at high concentrations.[6][7] However, acclimated microbial consortia can effectively degrade them.

The anaerobic degradation of oleic acid proceeds through β-oxidation, producing acetate, which is then converted to methane and carbon dioxide by methanogenic archaea. The double bond in oleic acid is typically saturated to form stearic acid before β-oxidation commences.[6]

Diagram 2: Anaerobic Biodegradation Pathway of this compound

Anaerobic_Biodegradation methyl_oleate This compound hydrolysis Hydrolysis methyl_oleate->hydrolysis oleic_acid Oleic Acid hydrolysis->oleic_acid methanol Methanol hydrolysis->methanol saturation Saturation oleic_acid->saturation methanol_conversion Conversion methanol->methanol_conversion stearic_acid Stearic Acid saturation->stearic_acid beta_oxidation β-Oxidation stearic_acid->beta_oxidation acetate Acetate beta_oxidation->acetate methanogenesis Methanogenesis acetate->methanogenesis ch4_co2 CH4 + CO2 methanogenesis->ch4_co2 methanol_conversion->ch4_co2

Caption: Anaerobic degradation of this compound.

Abiotic Degradation

In addition to biodegradation, this compound can be degraded through abiotic processes, primarily photodegradation in the atmosphere and hydrolysis in water.

Photodegradation

In the atmosphere, vapor-phase this compound is susceptible to degradation by photochemically produced hydroxyl radicals and ozone.[3][4] The estimated atmospheric half-life for the reaction with hydroxyl radicals is approximately 7.5 hours.[3][4] The reaction with ozone is even faster, with an estimated half-life of about 2.1 hours.[3][4] These rapid degradation rates indicate that this compound is unlikely to persist in the atmosphere or be transported over long distances.

Hydrolysis

This compound can undergo hydrolysis, the cleavage of the ester bond by reaction with water, to form oleic acid and methanol. This process is catalyzed by both acids and bases. The rate of hydrolysis is pH-dependent. A base-catalyzed second-order hydrolysis rate constant has been estimated, corresponding to half-lives of 2 years at a pH of 7 and 70 days at a pH of 8.[3] This suggests that hydrolysis is a slow process in neutral environmental waters but can become more significant in alkaline conditions.

Table 2: Summary of Environmental Fate Data for this compound

ProcessCompartmentKey FindingsEstimated Half-life/RateReference(s)
Biodegradation
AerobicWater/SoilReadily biodegradable>87% in 28 days (OECD 301B for HOSME)
AnaerobicSediment/SludgeBiodegradable, potential for inhibition at high concentrationsMethane production rates of 33-46 ml CH₄/gVS.day for oleic acid[7]
Abiotic Degradation
PhotodegradationAtmosphereReaction with hydroxyl radicals and ozone~7.5 hours (hydroxyl radicals), ~2.1 hours (ozone)[3][4]
HydrolysisWaterpH-dependent2 years (pH 7), 70 days (pH 8)[3]
Environmental Partitioning
AdsorptionSoil/SedimentExpected to be immobileEstimated Koc: 62,000[4]
BioaccumulationAquatic OrganismsModerate potential for bioconcentrationEstimated BCF: 490[3]

Bioaccumulation and Ecotoxicity

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. The high log Kow of this compound (7.45) suggests a potential for bioaccumulation.[3] An estimated Bioconcentration Factor (BCF) of 490 has been derived from its log Kow, which suggests a moderate potential for bioconcentration in aquatic organisms.[3] However, its rapid biodegradation is expected to mitigate this potential.

Ecotoxicity

Table 3: Ecotoxicity Data for Fatty Acid Methyl Esters (as proxies for this compound)

OrganismEndpointValueSubstance TestedReference(s)
Daphnia magna (Water Flea)48-hour LC5023 ppmRapeseed Methyl Ester (RME)
Rainbow Trout96-hour LC50>1000 ppm (not toxic)Vegetable Oil Base Stocks

It is important to note that the data for ecotoxicity is for related compounds and should be used as an indication of the likely low toxicity of this compound.

Experimental Protocols

OECD 301B: Ready Biodegradability – CO₂ Evolution Test

This test is suitable for assessing the ready biodegradability of poorly soluble substances like this compound.

Principle: A known amount of the test substance is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The degradation of the substance is followed by measuring the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) that can be produced from the amount of test substance added.

Methodology:

  • Test Substance Preparation: As this compound is poorly soluble, it should be added directly to the test flasks, ensuring a high surface area for microbial attack. This can be achieved by coating it onto a solid support like silica gel or by preparing a fine emulsion.

  • Inoculum: A mixed population of microorganisms from a source such as the activated sludge of a domestic wastewater treatment plant is used. The inoculum is washed and aerated before use.

  • Test System: The test is conducted in flasks containing the mineral medium, the inoculum, and the test substance. Control flasks containing only the inoculum, and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 2 °C) in the dark for 28 days. The flasks are continuously aerated with CO₂-free air.

  • CO₂ Measurement: The CO₂ produced in each flask is trapped in a solution of barium hydroxide or sodium hydroxide. The amount of CO₂ is determined by titrating the remaining hydroxide or by using an inorganic carbon analyzer.

  • Data Analysis: The cumulative amount of CO₂ produced is plotted against time. The percentage of biodegradation is calculated as: % Biodegradation = (mg CO₂ produced) / (ThCO₂ in mg) x 100

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test period.

Diagram 3: Experimental Workflow for OECD 301B Test

OECD_301B_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_substance Prepare Test Substance (e.g., on silica) setup_flasks Set up Test Flasks: - Test Substance - Control (Inoculum only) - Reference (e.g., Sodium Benzoate) prep_substance->setup_flasks prep_inoculum Prepare Inoculum (e.g., activated sludge) prep_inoculum->setup_flasks prep_medium Prepare Mineral Medium prep_medium->setup_flasks incubation Incubate for 28 days (22°C, dark, aerated) setup_flasks->incubation co2_trapping Trap Evolved CO2 incubation->co2_trapping co2_measurement Measure CO2 Periodically co2_trapping->co2_measurement calc_biodegradation Calculate % Biodegradation co2_measurement->calc_biodegradation plot_data Plot Biodegradation Curve calc_biodegradation->plot_data assess_criteria Assess Pass Criteria (>60% in 10-day window) plot_data->assess_criteria

Caption: Workflow for OECD 301B biodegradability test.

Conclusion

This compound is a substance with a favorable environmental profile. It is readily biodegradable under both aerobic and anaerobic conditions, which limits its persistence in the environment. Its atmospheric lifetime is short due to rapid photodegradation. While it has a high potential to adsorb to soil and sediment, its robust biodegradability mitigates long-term accumulation. The potential for bioaccumulation is moderate based on its physicochemical properties, but this is likely to be offset by its rapid metabolism in organisms. Ecotoxicity data for related compounds suggest that this compound poses a low risk to aquatic organisms. The comprehensive data presented in this guide supports the use of this compound as a sustainable alternative in various industrial applications, with a low anticipated environmental impact. Further research to obtain specific ecotoxicity data for this compound across different trophic levels would further strengthen its environmental risk assessment.

References

Methodological & Application

Methyl Oleate: A Sustainable and Non-Toxic Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP001

Introduction

In the continuous effort towards greener and more sustainable chemical processes, the choice of solvent plays a pivotal role. Traditional organic solvents are often volatile, toxic, and environmentally persistent. Methyl oleate, a fatty acid methyl ester (FAME) derived from renewable resources like vegetable oils, presents a compelling alternative.[1][2][3] It is a biodegradable, non-toxic, and low-volatility solvent with excellent solvency for a range of organic compounds, making it an attractive medium for various organic reactions.[2][3][4][5][6] This document provides an overview of the properties of this compound and detailed protocols for its synthesis and its application as a solvent in organic reactions.

Properties of this compound

This compound is a colorless to pale yellow liquid with a faint fatty odor.[1][7] Its physical and chemical properties make it a suitable replacement for conventional organic solvents in many applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 112-62-9[1][8]
Molecular Formula C₁₉H₃₆O₂[1][8]
Molecular Weight 296.49 g/mol [9]
Appearance Clear pale yellow liquid[4][6]
Odor Faint fatty odor[6][9]
Density 0.874 g/mL at 20 °C[8]
Boiling Point 218 °C at 20 mmHg[8]
Melting Point -20 °C[8]
Flash Point >230 °F (>110 °C)[8]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1][4][7][8]
Biodegradability Readily biodegradable[2][3][4][6]
Toxicity Low toxicity, non-poisonous[2][4][6][10]

Synthesis of this compound

This compound can be synthesized through the esterification of oleic acid with methanol. Both chemical and enzymatic methods can be employed. The enzymatic route offers a greener and more selective approach.

Enzymatic Esterification of Oleic Acid

This protocol describes a solvent-free enzymatic synthesis of this compound, which is both environmentally friendly and efficient.[10]

Table 2: Optimized Conditions for Enzymatic Synthesis of this compound

ParameterConditionYield/ConversionReference(s)
Enzyme Immobilized Lipase (e.g., Lipozyme® 435)>98% conversion[10]
Substrates Oleic Acid and Methanol-[10]
Molar Ratio (Methanol:Oleic Acid) 1.5:1 to 2:1>98% conversion[10]
Enzyme Loading 0.25 - 0.75 wt%-[10]
Temperature 55 °C-[10]
Reaction Time 48 - 72 hours>98% conversion[10]
Agitation 170 rpm-[10]
Water Removal Molecular sieves (optional, can drive equilibrium)-[11]

Experimental Protocol: Enzymatic Synthesis of this compound (Lab Scale)

  • Materials:

    • Oleic acid (technical grade or higher)

    • Methanol

    • Immobilized lipase (e.g., Lipozyme® 435)

    • Molecular sieves (3 Å, optional)

    • Reaction vessel (e.g., baffled Erlenmeyer flask)

    • Shaking incubator

    • Filtration setup

  • Procedure:

    • To a 100 mL baffled Erlenmeyer flask, add oleic acid (e.g., 28.2 g, 0.1 mol).

    • Add methanol in a 1.5:1 molar ratio (e.g., 4.8 g, 0.15 mol).

    • Add the immobilized lipase (e.g., 0.25 g, 0.75 wt% of total substrates).

    • (Optional) Add activated 3 Å molecular sieves to remove water produced during the reaction and drive the equilibrium towards the product.

    • Seal the flask and place it in a shaking incubator at 55 °C with an agitation of 170 rpm.

    • Monitor the reaction progress by taking aliquots at regular intervals and determining the acid value by titration.

    • Once the reaction reaches the desired conversion (typically >98% after 48-72 hours), stop the reaction.

    • Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed and reused.

    • Remove any excess methanol under reduced pressure to obtain pure this compound.

Logical Workflow for Enzymatic Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactants Oleic Acid & Methanol Mix Mix Reactants and Enzyme Reactants->Mix Enzyme Immobilized Lipase Enzyme->Mix Incubate Incubate at 55°C with Shaking Mix->Incubate Filter Filter to Remove Enzyme Incubate->Filter Evaporate Evaporate Excess Methanol Filter->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Applications of this compound as a Non-Toxic Solvent in Organic Reactions

This compound's properties make it a promising green solvent for a variety of organic transformations. While specific, optimized protocols for many standard reactions are still emerging, its use in biocatalytic and potentially in metal-catalyzed reactions is of great interest.

Biocatalyzed Reactions in this compound

This compound can serve as a medium for various enzymatic reactions, particularly those involving lipases. Its hydrophobic nature can be advantageous for reactions where water is a byproduct, helping to shift the equilibrium towards product formation.

Application Example: Lipase-Catalyzed Esterification

This compound can be used as a solvent for the synthesis of other esters, for example, the esterification of a short-chain fatty acid with a long-chain alcohol.

General Protocol for Lipase-Catalyzed Esterification in this compound

  • Materials:

    • Carboxylic acid

    • Alcohol

    • Immobilized lipase

    • This compound (as solvent)

    • Reaction vessel

    • Magnetic stirrer and heating plate

  • Procedure:

    • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and the alcohol (1-1.5 equivalents) in this compound.

    • Add the immobilized lipase (typically 5-10% by weight of the substrates).

    • Stir the mixture at a controlled temperature (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, filter off the enzyme.

    • The product can be isolated from the this compound solvent by distillation under reduced pressure or by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions (Proposed)

While specific literature on Suzuki and Heck reactions in this compound is scarce, its high boiling point and stability suggest it could be a suitable solvent for these transformations, which often require elevated temperatures. The following are proposed general protocols based on established procedures for these reactions, adapted for this compound as the solvent.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

G cluster_reactants Reactants Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII Oxidative Addition PdII_Nu R-Pd(II)L_n-R' PdII->PdII_Nu Transmetalation PdII_Nu->Pd0 Reductive Elimination Product R-R' PdII_Nu->Product RX R-X RX->PdII R_Nu R'-M R_Nu->PdII_Nu

Caption: Catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Proposed General Protocol for a Suzuki Coupling Reaction in this compound

  • Materials:

    • Aryl halide (or triflate)

    • Aryl boronic acid (or ester)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

    • Ligand (if necessary, e.g., PPh₃, SPhos)

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • This compound (as solvent)

    • Inert atmosphere setup (e.g., Schlenk line)

  • Procedure:

    • To a Schlenk flask, add the aryl halide (1 equivalent), aryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

    • Add the palladium catalyst (0.5-5 mol%) and ligand (if required).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add degassed this compound as the solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with a conventional organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Proposed General Protocol for a Heck Coupling Reaction in this compound

  • Materials:

    • Aryl halide (or triflate)

    • Alkene

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Ligand (if necessary, e.g., P(o-tolyl)₃)

    • Base (e.g., Et₃N, K₂CO₃)

    • This compound (as solvent)

    • Inert atmosphere setup

  • Procedure:

    • To a Schlenk flask, add the aryl halide (1 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if required).

    • Evacuate and backfill the flask with an inert gas.

    • Add degassed this compound, the alkene (1.1-1.5 equivalents), and the base (1.5-2 equivalents).

    • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Work-up the reaction as described for the Suzuki coupling.

    • Purify the product by column chromatography.

Conclusion

This compound is a versatile, non-toxic, and biodegradable solvent that holds significant promise for the development of more sustainable organic synthesis protocols. While its application in mainstream organic reactions is still an emerging area, its favorable physical and chemical properties make it a strong candidate to replace hazardous conventional solvents. The provided protocols for its enzymatic synthesis and proposed application in biocatalysis and palladium-catalyzed cross-coupling reactions serve as a starting point for researchers and drug development professionals to explore the full potential of this green solvent. Further research is encouraged to optimize reaction conditions and expand the scope of reactions that can be effectively performed in this compound.

References

Application of Methyl Oleate in Biodiesel Production and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl oleate, the methyl ester of oleic acid, is a principal component of biodiesel, a renewable and biodegradable alternative to conventional petroleum-based diesel fuel.[1] Its chemical and physical properties significantly influence the overall performance and quality of the biodiesel blend. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in biodiesel production and the subsequent characterization of the resulting fuel.

Application Notes

This compound serves as a key molecule in the biodiesel industry due to its prevalence in various natural feedstocks like vegetable oils and animal fats.[1] The transesterification of these feedstocks with methanol yields a mixture of fatty acid methyl esters (FAMEs), with this compound often being the most abundant.[2] The properties of this compound, such as its high cetane number and good cold flow properties, contribute positively to the overall quality of biodiesel.[3][4]

The production of biodiesel primarily involves a chemical process known as transesterification.[5] In this reaction, triglycerides from an oil or fat feedstock react with an alcohol, typically methanol, in the presence of a catalyst to produce FAMEs (biodiesel) and glycerol as a byproduct.[6][7]

The quality of the produced biodiesel is assessed by a series of standardized tests to ensure it meets specifications such as ASTM D6751 in the United States and EN 14214 in Europe.[8][9] These standards set limits for various fuel properties to guarantee proper engine performance and minimize harmful emissions.

Key Physicochemical Properties of this compound Biodiesel

The following table summarizes the important properties of biodiesel rich in this compound and the standard test methods for their determination.

PropertyASTM Test MethodTypical Value/Limit for B100Unit
Kinematic Viscosity at 40°CD4451.9 - 6.0mm²/s
Density at 15°CD1298 / D4052Report kg/m ³
Cetane NumberD61347 min-
Flash PointD9393 min°C
Cloud PointD2500Report°C
Acid NumberD6640.50 maxmg KOH/g
Free GlycerinD65840.020 max% mass
Total GlycerinD65840.240 max% mass
Copper Strip CorrosionD130No. 3 max-
Oxidation Stability (Rancimat)EN 141128 min (EN 14214)hours
Ester ContentEN 1410396.5 min% mass

Experimental Protocols

Here are detailed protocols for the key experiments involved in the production and characterization of this compound-based biodiesel.

1. Biodiesel Production via Transesterification

This protocol describes the base-catalyzed transesterification of a representative vegetable oil to produce biodiesel.

  • Materials:

    • Vegetable oil (e.g., canola, soybean)

    • Methanol (anhydrous)

    • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) catalyst

    • Separatory funnel

    • Reaction flask with a condenser and magnetic stirrer

    • Heating mantle

    • Thermometer

    • Distilled water

  • Procedure:

    • Catalyst Preparation: Carefully dissolve a predetermined amount of catalyst (e.g., 1% by weight of oil) in a measured volume of methanol (e.g., 6:1 molar ratio of methanol to oil).[5] This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

    • Reaction: Heat the vegetable oil in the reaction flask to the desired reaction temperature (typically 55-65°C).[7]

    • Once the oil reaches the target temperature, add the methoxide solution (catalyst in methanol) to the reaction flask.

    • Maintain the reaction mixture at the specified temperature with continuous stirring for the designated reaction time (e.g., 1-2 hours).[7]

    • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: the upper layer is the crude biodiesel (methyl esters), and the lower layer is glycerol.[5]

    • Carefully drain the lower glycerol layer.

    • Washing: Wash the crude biodiesel by adding warm distilled water (approximately 20% of the biodiesel volume) to the separatory funnel. Gently shake the funnel and then allow the layers to separate. Drain the lower water layer. Repeat this washing step 2-3 times until the wash water is clear.

    • Drying: After the final wash, transfer the biodiesel to a clean, dry flask and heat it to a temperature above 100°C (e.g., 110-120°C) with gentle stirring to remove any residual water. The biodiesel is considered dry when it appears clear and bright.

2. Characterization of Biodiesel

The following are generalized protocols for key characterization tests based on ASTM standards. For precise and certified results, the official ASTM documents should be consulted.[10]

  • Kinematic Viscosity (ASTM D445):

    • Calibrate a suitable viscometer tube.

    • Bring the biodiesel sample to the test temperature of 40°C in a constant temperature bath.

    • Introduce the sample into the viscometer tube.

    • Allow the sample to flow under gravity and measure the time it takes for the meniscus to pass between two marked points.

    • Calculate the kinematic viscosity by multiplying the flow time by the calibration constant of the viscometer.[11]

  • Density (ASTM D1298/D4052):

    • Hydrometer Method (D1298):

      • Bring the biodiesel sample to a specified temperature.

      • Place a hydrometer of the appropriate range into the sample.

      • Read the value at the point where the surface of the liquid cuts the hydrometer scale.

      • Correct the reading to the reference temperature of 15°C using standard tables.

    • Digital Density Meter Method (D4052):

      • Calibrate the digital density meter with air and distilled water.

      • Inject the biodiesel sample into the instrument's measuring cell.

      • The instrument will automatically measure and display the density at the test temperature, which can be converted to the reference temperature.

  • Cetane Number (ASTM D613): This test requires a standardized cooperative fuel research (CFR) engine.

    • The engine is operated on the biodiesel sample.

    • The compression ratio is adjusted until a specific ignition delay is achieved.

    • This result is compared to the performance of reference fuels with known cetane numbers. The cetane number of the sample is the percentage of cetane in a blend with alpha-methylnaphthalene that gives the same ignition delay.[8]

  • Flash Point (ASTM D93): This test uses a Pensky-Martens closed-cup tester.

    • The biodiesel sample is heated at a controlled rate in a closed cup.

    • A small flame is periodically introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the vapors ignite.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) for FAME Profile:

    • Sample Preparation: Dilute a small amount of the biodiesel sample in a suitable solvent (e.g., hexane).

    • Injection: Inject a small volume of the diluted sample into the GC-MS system.

    • Separation: The different FAMEs in the sample are separated based on their boiling points and polarity as they pass through the GC column.

    • Detection and Identification: The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for their identification by comparison to a spectral library.[13][14]

    • Quantification: The relative amount of each FAME, including this compound, can be determined from the peak areas in the chromatogram.[13]

Visualizations

BiodieselProductionWorkflow cluster_0 Feedstock Preparation cluster_1 Reaction cluster_2 Separation & Purification cluster_3 Final Product Feedstock Vegetable Oil / Animal Fat Transesterification Transesterification Reactor (55-65°C, 1-2h) Feedstock->Transesterification Methanol Methanol Methoxide Methoxide Solution Methanol->Methoxide Catalyst Catalyst (KOH/NaOH) Catalyst->Methoxide Methoxide->Transesterification Separation Gravity Separation Transesterification->Separation CrudeBiodiesel Crude Biodiesel Separation->CrudeBiodiesel Glycerol Glycerol Separation->Glycerol Washing Water Washing CrudeBiodiesel->Washing Drying Drying (>100°C) Washing->Drying PurifiedBiodiesel Purified Biodiesel (B100) Drying->PurifiedBiodiesel

Caption: Workflow for biodiesel production via transesterification.

BiodieselCharacterization cluster_tests Quality Control Tests cluster_results Data Analysis BiodieselSample Biodiesel Sample (B100) Viscosity Kinematic Viscosity (ASTM D445) BiodieselSample->Viscosity Density Density (ASTM D1298/D4052) BiodieselSample->Density Cetane Cetane Number (ASTM D613) BiodieselSample->Cetane FlashPoint Flash Point (ASTM D93) BiodieselSample->FlashPoint Composition FAME Profile (GC-MS) BiodieselSample->Composition OtherTests Other ASTM Tests (Acid No., Glycerin, etc.) BiodieselSample->OtherTests FuelProperties Determination of Fuel Properties Viscosity->FuelProperties Density->FuelProperties Cetane->FuelProperties FlashPoint->FuelProperties Composition->FuelProperties OtherTests->FuelProperties Specification Comparison with ASTM D6751 / EN 14214 FuelProperties->Specification

Caption: Logical workflow for biodiesel characterization.

References

Application Note: Quantitative Analysis of Methyl Oleate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of fatty acids.

Introduction: Methyl oleate (C19H36O2) is the fatty acid methyl ester (FAME) of oleic acid, a monounsaturated omega-9 fatty acid.[1][2] Its analysis is crucial in various fields, including biodiesel production, food science, and clinical research, to determine the fatty acid composition of samples.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of FAMEs due to its high sensitivity and specificity.[6][7][8] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.

Principle of the Method

The analysis of non-volatile compounds like oleic acid by gas chromatography requires a derivatization step to convert them into volatile derivatives.[4] In this method, oleic acid, often present in triglycerides or other lipids, is converted to its more volatile methyl ester, this compound, through transesterification or esterification. The resulting FAMEs are then separated by a GC capillary column and detected by a mass spectrometer.[7] The mass spectrometer provides structural information for identification and allows for sensitive quantification using techniques like Single Ion Monitoring (SIM).[3][6]

Experimental Protocols

Sample Preparation: Transesterification of Oleic Acid-Containing Lipids

This protocol describes a common base-catalyzed transesterification method to prepare FAMEs from an oil or fat sample.

Materials:

  • Oil/Fat Sample

  • Hexane

  • 2 M Potassium Hydroxide (KOH) in Methanol

  • Internal Standard (IS) Solution (e.g., Methyl nonadecanoate (C19:0) at 1 mg/mL in toluene)[9]

  • 20 mL vials with screw caps

  • Vortex mixer

  • 2 mL autosampler vials

Procedure:

  • Weigh approximately 100 mg of the oil/fat sample into a 20 mL vial.[9]

  • Add 5 mL of hexane to dissolve the sample.

  • Add a precise volume of the internal standard solution. For example, add 100 mg of the C19:0 internal standard.[9]

  • Add 0.25 mL of 2 M methanolic potassium hydroxide solution.[5]

  • Cap the vial tightly and vortex vigorously for 1 minute.[5]

  • Allow the mixture to stand and for the layers to separate.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a 2 mL autosampler vial for GC-MS analysis.[4]

GC-MS Instrumentation and Analysis

The following table outlines the typical instrument parameters for the analysis of this compound. Parameters may need to be optimized for specific instruments and columns.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph Agilent 7890 Series GC or equivalent
Injector Split/Splitless Inlet
Injector Temperature220-250°C[6][7]
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min[7][10]
GC Column Fused-silica capillary column with a low-polarity stationary phase, e.g., 5% phenyl-methylpolysiloxane (DB-5ms, VF-5ms) or a wax column (e.g., SUPELCOWAX 10)[7][11]
Column Dimensions30-60 m length x 0.25 mm internal diameter x 0.25 µm film thickness[7]
Oven Program Initial: 70°C, hold for 1 minRamp 1: 11°C/min to 170°CRamp 2: 0.8°C/min to 175°CRamp 3: 20°C/min to 220°C, hold for 2.5 min(This is an example program and should be optimized)[6]
Mass Spectrometer Agilent 5975C Series MSD or equivalent
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 50-550) for identification and SIM mode for quantification[7]
Transfer Line Temp.250°C[7]

Data Presentation

Identification of this compound

This compound is identified by its characteristic retention time and mass spectrum. The molecular weight of this compound is 296.5 g/mol .[1][3] The mass spectrum is characterized by a molecular ion peak (M+) and several key fragment ions.

Table 2: Key Mass Fragments for this compound (C18:1)

m/z (Mass-to-Charge Ratio)Ion Identity/FragmentRelative Abundance
296[M]+ (Molecular Ion)Low
264[M-32]+ (Loss of CH3OH)Moderate
222[C15H26O]+ (McLafferty rearrangement)High
74[CH3OC(OH)=CH2]+ (McLafferty rearrangement product)High (Base Peak)
55[C4H7]+ (Alkenyl fragment)High

Note: Relative abundances can vary slightly between instruments.

Quantitative Analysis

Quantification is typically performed using an internal standard method to ensure accuracy and precision.[8] A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.

Table 3: Example Calibration Standard Preparation

Standard LevelConcentration of this compound (mg/kg)Concentration of IS (C17:0-d33) (mg/kg)
1210
2510
31010
42010
55010
610010

Based on methodology described for FAME analysis.[3]

The concentration of this compound in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. For high sensitivity, Selected Ion Monitoring (SIM) is used, monitoring the characteristic ions listed in Table 2.[3]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Oil/Fat Sample Weigh 2. Weigh Sample & Add Internal Standard Sample->Weigh Reagents 3. Add Hexane & Methanolic KOH Weigh->Reagents Vortex 4. Vortex to Mix Reagents->Vortex Separate 5. Phase Separation Vortex->Separate Extract 6. Collect Supernatant (FAMEs in Hexane) Separate->Extract Inject 7. Inject Sample Extract->Inject SeparateGC 8. GC Separation Inject->SeparateGC Ionize 9. Ionization (EI) SeparateGC->Ionize DetectMS 10. MS Detection (Scan or SIM) Ionize->DetectMS Chromatogram 11. Generate Chromatogram DetectMS->Chromatogram Identify 12. Identify Peaks (Retention Time & Mass Spectra) Chromatogram->Identify Integrate 13. Integrate Peak Areas Identify->Integrate Quantify 14. Quantify using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

Derivatization_Logic Analyte Initial Analyte (e.g., Triglyceride containing Oleic Acid) Process Derivatization Process (Base-Catalyzed Transesterification) Analyte->Process Product Volatile Analyte (this compound) Process->Product Technique Analytical Technique Product->Technique GC Gas Chromatography (GC) Separation Technique->GC MS Mass Spectrometry (MS) Identification & Quantification Technique->MS

Caption: Logical relationship of derivatization for GC-MS analysis.

References

Application Notes and Protocols for the Enzymatic Synthesis of Methyl Oleate Using Lipase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the enzymatic synthesis of methyl oleate, a valuable fatty acid methyl ester (FAME) with applications in biodiesel production, as a green solvent, and in the formulation of pharmaceuticals and personal care products. The use of lipases as biocatalysts offers a milder and more specific alternative to conventional chemical synthesis, often resulting in higher purity products and a more sustainable process.

Introduction

This compound is typically synthesized via the esterification of oleic acid with methanol or the transesterification of triglycerides containing oleic acid residues. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are effective catalysts for these reactions, offering high catalytic activity under mild conditions. Immobilized lipases are particularly advantageous as they can be easily recovered and reused, reducing overall process costs.[1][2] This document outlines protocols for both direct esterification and transesterification methods.

Data Presentation

The efficiency of this compound synthesis is influenced by several factors, including the source of the lipase, the molar ratio of substrates, temperature, and the presence of a solvent. The following tables summarize quantitative data from various studies to provide a comparative overview of different reaction conditions and their outcomes.

Table 1: Enzymatic Esterification of Oleic Acid with Methanol

Lipase SourceMolar Ratio (Methanol:Oleic Acid)Temperature (°C)Enzyme LoadingReaction Time (h)Conversion/Yield (%)Reference
Novozym® 4351.5:1550.75 wt%2499[2]
Liquid Lipase (Eversa Transform)3.44:135.2511.98%2.596.73[3][4]
Candida rugosa lipase (immobilized)20:1---84[5]
Candida sp. 99-125----92[6]

Table 2: Enzymatic Transesterification of Triolein/Oils with Methanol

| Lipase Source | Substrate | Molar Ratio (Methanol:Oil) | Temperature (°C) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Novozym® 435 | Triolein | - | 40 | 50 mg | 6 | - |[7] | | Novozym® 435 | Rapeseed Oil | 3.8:1 | 44.5 | 15% (wt) | 12 | 100 |[8] | | Lipozyme TL IM | Rapeseed Oil | 5:1 | 25 | 5% (based on oil weight) | 5 | 98.76 |[9] | | Pseudomonas cepacia lipase | Soybean Oil | 4:1 | 40 | - | - | >90 |[10] |

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Esterification of Oleic Acid

This protocol is based on the direct esterification of oleic acid with methanol using an immobilized lipase, which is advantageous for product purity and catalyst reusability.[2]

Materials:

  • Oleic Acid (technical grade)

  • Methanol

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on macroporous acrylic resin)

  • Molecular sieves (3Å, for water removal, optional but recommended for high conversion)[11]

  • Shaking incubator or magnetic stirrer with heating

  • Reaction vessel (e.g., baffled Erlenmeyer flask or round-bottom flask)

  • Filtration setup or centrifuge for catalyst recovery

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, combine oleic acid and methanol. A molar ratio of 1.5:1 (methanol to oleic acid) is recommended to drive the reaction towards product formation.[2]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. An enzyme loading of 0.75 wt% (based on the total weight of substrates) is a good starting point.[2]

  • Water Removal (Optional): To achieve very high conversion rates, add molecular sieves to the reaction mixture at a concentration sufficient to adsorb the water produced during esterification.[2][11]

  • Reaction Incubation: Incubate the reaction mixture at 55°C with constant agitation (e.g., 170 rpm in a shaking incubator) for 24-48 hours.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the conversion of oleic acid by methods such as gas chromatography (GC) or titration of the remaining free fatty acids.

  • Product Recovery: After the reaction reaches the desired conversion, separate the immobilized lipase from the product mixture by filtration or centrifugation. The lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • Purification: The final product, this compound, can be purified by evaporating the excess methanol under vacuum.[2]

Protocol 2: Transesterification of Triolein with Methanol

This protocol describes the synthesis of this compound from a triglyceride source. Stepwise addition of methanol is often employed to minimize enzyme inhibition.[12]

Materials:

  • Triolein or a vegetable oil with high oleic acid content (e.g., high-oleic sunflower oil)

  • Methanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Co-solvent (e.g., tert-butanol, optional to alleviate glycerol inhibition)[13]

  • Shaking water bath or stirred tank reactor

  • Reaction vessel

Procedure:

  • Substrate Preparation: Add the triolein or oil to the reaction vessel. If using a co-solvent, add it to the oil at this stage.

  • Enzyme Addition: Disperse the immobilized lipase in the oil mixture.

  • Stepwise Methanol Addition: The transesterification is typically carried out by adding methanol in three sequential steps to avoid high concentrations that can deactivate the lipase.[10][12] Add one-third of the total required methanol (for a final molar ratio of e.g., 4:1 methanol to oil) at the beginning of the reaction.

  • Reaction Incubation: Maintain the reaction at a controlled temperature, for example, 40°C, with constant stirring.[7]

  • Subsequent Methanol Additions: Add the second and third portions of methanol at predetermined time intervals (e.g., after 4 and 8 hours).

  • Reaction Completion: Allow the reaction to proceed for a total of 12-24 hours.

  • Product Separation: After the reaction, the mixture will contain this compound, glycerol, unreacted methanol, and the immobilized enzyme. The enzyme can be separated by filtration. The glycerol, being immiscible with the this compound, will form a separate phase and can be removed by decantation or centrifugation.

  • Purification: The this compound phase can be washed with warm water to remove any residual glycerol and methanol. Subsequently, the product can be dried over anhydrous sodium sulfate and further purified by vacuum distillation if required.

Visualizations

Experimental Workflow for Enzymatic Esterification

Esterification_Workflow A Reactant Preparation (Oleic Acid + Methanol) B Enzyme Addition (Immobilized Lipase) A->B C Incubation (55°C, 170 rpm) B->C D Reaction Monitoring (GC/Titration) C->D E Catalyst Recovery (Filtration/Centrifugation) D->E Reaction Complete F Product Purification (Vacuum Evaporation) E->F H Recycled Lipase E->H G Final Product (this compound) F->G

Caption: Workflow for the enzymatic synthesis of this compound via esterification.

Signaling Pathway Analogy: Lipase Catalysis (Ping-Pong Bi-Bi Mechanism)

The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism.[1][14]

Ping_Pong_Bi_Bi E Lipase (E) EA E-Oleic Acid Complex E->EA FP E'-Methanol Complex EA->FP E_final Lipase (E) FP->E_final prod1 Water FP->prod1 prod2 This compound E_final->prod2 sub1 Oleic Acid sub1->E sub2 Methanol sub2->FP

References

Methyl Oleate as a Reference Standard in Chromatographic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of oleic acid, is a pivotal reference standard in the field of chromatography.[1] Its high purity and well-characterized properties make it an indispensable tool for the qualitative and quantitative analysis of fatty acid methyl esters (FAMEs) in a multitude of matrices, including biofuels, food products, and biological samples.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application as a chromatographic standard.

PropertyValueReference
Molecular Formula C₁₉H₃₆O₂[4]
Molecular Weight 296.49 g/mol [5]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 218 °C at 20 mmHg[6]
Density 0.874 g/mL at 20 °C[6]
Solubility Soluble in alcohol[4]

Application in Gas Chromatography (GC)

This compound is extensively used as a reference standard in GC, particularly with Flame Ionization Detection (GC-FID), for the analysis of FAMEs.[7] It serves multiple purposes, including method validation, system suitability testing, and as a component in calibration standards for the quantification of oleic acid and other fatty acids in various samples.[6]

Experimental Protocol: Quantification of FAMEs in Edible Oils using GC-FID with a this compound Standard

This protocol outlines the procedure for the analysis of FAMEs in edible oils, such as olive oil, using an external standard calibration with this compound.

1. Sample Preparation: Acid-Catalyzed Methylation

This method is suitable for the esterification of free fatty acids and transesterification of glycerolipids.

  • Reagents:

    • Methanolic HCl (approx. 2 M): Carefully add 2 mL of acetyl chloride to 18 mL of methanol.[6]

    • n-Heptane

    • 6% (w/v) Sodium Carbonate (Na₂CO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Weigh approximately 25 mg of the oil sample into a screw-capped glass vial.[6]

    • Add 2 mL of the methanolic HCl reagent.[6]

    • Cap the vial tightly and heat at 80 °C for 20 minutes in a heating block.[6]

    • Allow the vial to cool to room temperature.

    • Add 2 mL of 6% Na₂CO₃ solution and 2 mL of n-heptane.[6]

    • Vortex the mixture thoroughly and allow the layers to separate.

    • Transfer the upper heptane layer, containing the FAMEs, to a clean vial.

    • Dry the heptane extract over a small amount of anhydrous Na₂SO₄.

    • Transfer the dried extract to an autosampler vial for GC-FID analysis.

2. Preparation of this compound Calibration Standards

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in n-heptane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.1 mg/mL to 2.0 mg/mL.

3. GC-FID Instrumentation and Conditions

ParameterCondition
GC System Agilent 7890A GC or equivalent
Column Supelco® Omegawax column (30 m x 0.53 mm ID, 0.5 µm) or equivalent
Injector Split/Splitless, 220 °C, Split ratio 10:1
Oven Program 70 °C (hold 2 min), ramp at 5 °C/min to 240 °C (hold 5 min)
Carrier Gas Helium, constant flow at 1 mL/min
Detector FID, 250 °C
Injection Volume 1 µL

4. Data Analysis and Quantification

  • Inject the prepared calibration standards and the sample extracts into the GC-FID system.

  • Identify the this compound peak in the chromatograms based on its retention time.

  • Generate a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Determine the concentration of this compound in the sample extracts from the calibration curve.

  • Calculate the percentage of oleic acid in the original oil sample based on the concentration of this compound and the initial sample weight.

Quantitative Data Summary: Method Validation Parameters

The use of this compound as a standard allows for the validation of the analytical method. The following table summarizes typical validation parameters.

ParameterTypical ValueReference
Linearity (R²) > 0.99[6]
Repeatability (RSD) < 5% for individual FAMEs[6]
Accuracy (Recovery) 98-102%[6]
Resolution (Methyl Stearate/Methyl Oleate) > 1.5[6]

Experimental Workflow for GC-FID Analysis of FAMEs

GC_FAME_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification oil_sample Edible Oil Sample methylation Acid-Catalyzed Methylation oil_sample->methylation fame_extract FAME Extract in Heptane methylation->fame_extract gc_injection Inject into GC-FID fame_extract->gc_injection mo_standard This compound Reference Standard cal_standards Calibration Standards mo_standard->cal_standards cal_standards->gc_injection chromatogram Obtain Chromatogram gc_injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample peak_integration->quantification calibration_curve->quantification results Report Results as % Oleic Acid quantification->results

Workflow for the quantification of FAMEs in edible oils.

Application in High-Performance Liquid Chromatography (HPLC)

While GC is more common for FAME analysis, HPLC with UV detection can also be employed, particularly for the analysis of biodiesel and for resolving certain isomers.[8] this compound is used to create calibration curves for the quantification of FAMEs.[8]

Experimental Protocol: Analysis of FAMEs by HPLC-UV

This protocol describes a method for determining the fatty acid composition of oils by analyzing their methyl ester derivatives.

1. Sample and Standard Preparation

  • Prepare FAMEs from the oil sample using the acid-catalyzed methylation procedure described previously.

  • Prepare a stock solution of this compound in acetonitrile (e.g., 10 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from approximately 100 µg/mL to 4000 µg/mL.[8]

2. HPLC-UV Instrumentation and Conditions

ParameterCondition
HPLC System Shimadzu or equivalent with UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 205 nm
Injection Volume 10 µL

3. Data Analysis

  • Inject the calibration standards and the sample FAMEs.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration.

  • Quantify the this compound in the sample.

Quantitative Data Summary: HPLC Method Validation
ParameterTypical ValueReference
Linearity (r²) > 0.99[8]
Repeatability (RSD) < 3%[8]

Logical Flow for HPLC-UV Method Development

HPLC_Method_Dev start Objective: Quantify this compound instrument_setup HPLC-UV System Setup start->instrument_setup column_selection Select C18 Column instrument_setup->column_selection mobile_phase Choose Mobile Phase (Acetonitrile) instrument_setup->mobile_phase detection_wavelength Set UV Detection (205 nm) instrument_setup->detection_wavelength analysis Perform Isocratic Elution column_selection->analysis mobile_phase->analysis detection_wavelength->analysis standard_prep Prepare this compound Calibration Standards standard_prep->analysis sample_prep Prepare FAME Sample sample_prep->analysis data_acquisition Acquire Chromatographic Data analysis->data_acquisition calibration Generate Calibration Curve data_acquisition->calibration quantification Quantify Analyte data_acquisition->quantification calibration->quantification validation Validate Method (Linearity, Repeatability) quantification->validation end Final Protocol validation->end

Logical flow for HPLC-UV method development.

Conclusion

This compound serves as a critical and versatile reference standard for the accurate and reliable analysis of fatty acids in various matrices by chromatographic techniques. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows. Adherence to these established methodologies will ensure the generation of high-quality, reproducible data essential for research, quality control, and regulatory compliance.

References

Application Notes and Protocols for the Formulation of Methyl Oleate-Based Biodegradable Lubricants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of biodegradable lubricants based on methyl oleate. This compound, derived from renewable resources, serves as a promising base stock for environmentally friendly lubricants due to its high lubricity, biodegradability, and non-toxic properties.[1][2] This document outlines the synthesis of a high-performance biolubricant, trimethylolpropane trioleate (TMPTO), from this compound, along with standard methods for characterizing its physicochemical and tribological properties.

Introduction to this compound-Based Lubricants

This compound is a fatty acid methyl ester that offers excellent lubricating properties, making it a suitable base for biodegradable lubricants.[1][2] Its ester linkages allow for strong attachment to metal surfaces, providing good lubricity compared to nonpolar mineral oils.[3] However, to enhance its performance for demanding applications, this compound is often chemically modified. A common and effective modification is the transesterification with polyols, such as trimethylolpropane (TMP), to create more complex esters with improved viscosity, thermal stability, and low-temperature properties.[3][4]

These resulting polyol esters, like TMPTO, exhibit high viscosity indices, excellent lubricity, and good oxidative stability, making them viable alternatives to petroleum-based lubricants in various applications.[3][5]

Synthesis of Trimethylolpropane Trioleate (TMPTO) from this compound

This section details the protocol for synthesizing TMPTO, a high-performance biolubricant base stock, through the transesterification of this compound with trimethylolpropane.

Experimental Workflow: Synthesis of TMPTO

cluster_synthesis Synthesis of Trimethylolpropane Trioleate (TMPTO) reactants Reactants: - this compound - Trimethylolpropane (TMP) - Catalyst (e.g., Sodium Methoxide) reaction_vessel Reaction Vessel: Three-necked flask with stirrer, condenser, and thermometer reactants->reaction_vessel heating Heating and Stirring (e.g., 120-180°C, under vacuum) reaction_vessel->heating purification Purification: - Neutralization - Washing with distilled water - Drying over anhydrous sodium sulfate heating->purification product Final Product: Trimethylolpropane Trioleate (TMPTO) purification->product

Caption: Workflow for the synthesis of trimethylolpropane trioleate (TMPTO).

Protocol for TMPTO Synthesis

Materials:

  • This compound (98% purity)

  • Trimethylolpropane (TMP)

  • Sodium methoxide (catalyst)

  • Distilled water

  • Anhydrous sodium sulfate

  • Hexane (for extraction, optional)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Thermometer or thermocouple

  • Vacuum pump and gauge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add this compound and trimethylolpropane. A typical molar ratio is approximately 4:1 of this compound to TMP to ensure complete conversion of the TMP.[3]

  • Catalyst Addition: Add the sodium methoxide catalyst. The catalyst amount is typically around 0.9% (w/w) of the total reactants.

  • Reaction: Heat the mixture to the desired reaction temperature, typically between 120°C and 180°C, while stirring continuously.[6] Apply a vacuum (e.g., 20 mbar) to remove the methanol byproduct, which drives the reaction to completion. The reaction is typically carried out for 2 to 5 hours.[3][6]

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst with a dilute acid (e.g., acetic acid).

    • Wash the product several times with warm distilled water in a separatory funnel to remove any remaining catalyst, soap, and excess TMP.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: If a solvent was used for extraction, remove it using a rotary evaporator to obtain the pure TMPTO product.

  • Characterization: Characterize the final product using techniques such as Fourier Transform Infrared (FTIR) spectroscopy to confirm the ester formation and Nuclear Magnetic Resonance (NMR) for detailed structural analysis.

Characterization of this compound-Based Lubricants

The performance of the formulated lubricant is evaluated through a series of standardized tests. The following are key protocols for assessing the properties of this compound-based lubricants.

Tribological Properties

cluster_wear_test Four-Ball Wear Test (ASTM D4172) sample_prep Sample Preparation: Place lubricant in the test cup ball_assembly Ball Assembly: Three stationary steel balls clamped, one rotating top ball sample_prep->ball_assembly test_conditions Set Test Conditions: - Load (e.g., 392 N) - Speed (e.g., 1200 rpm) - Temperature (e.g., 75°C) - Duration (e.g., 60 min) ball_assembly->test_conditions run_test Run Test test_conditions->run_test scar_measurement Wear Scar Measurement: Measure the diameter of the wear scars on the three stationary balls using a microscope run_test->scar_measurement report Report: Average wear scar diameter (mm) scar_measurement->report

Caption: Workflow for the Four-Ball Wear Test.

This method evaluates the anti-wear properties of lubricating fluids using a four-ball machine.[7][8][9][10][11]

Materials:

  • Lubricant sample

  • Test balls: 12.7 mm diameter, chrome alloy steel (AISI E-52100)[10]

Equipment:

  • Four-Ball Wear Test Machine[8]

  • Microscope with a calibrated scale for measuring wear scars (to 0.01 mm)[10]

Procedure:

  • Cleaning: Thoroughly clean the test balls, test cup, and ball chuck with a suitable solvent (e.g., hexane) and dry them.

  • Assembly: Clamp three clean steel balls into the test cup. Pour the lubricant sample into the cup to a level at least 3 mm above the top of the balls.[10]

  • Test Setup: Place the test cup into the machine. Install the fourth ball into the chuck of the drive spindle.

  • Test Conditions:

    • Apply the specified load, typically 147 N (15 kgf) or 392 N (40 kgf).[8][10]

    • Set the temperature controller to maintain the lubricant at 75 ± 2°C.[8][10]

    • Set the rotational speed to 1200 ± 60 rpm.[8][10]

  • Test Execution: Start the motor and run the test for 60 ± 1 minute.[8][10]

  • Measurement: After the test, remove the test cup, drain the lubricant, and clean the three stationary balls. Measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

  • Reporting: Calculate the average of the six measurements and report it as the mean wear scar diameter in millimeters.

Physicochemical Properties

The viscosity index (VI) is a dimensionless number that indicates the effect of temperature on the viscosity of the lubricant. A higher VI indicates a smaller change in viscosity with temperature.[12][13]

Protocol:

  • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated viscometer according to ASTM D445.[13]

  • Calculate the viscosity index using the formulas provided in the ASTM D2270 standard.[13][14] The calculation involves comparing the lubricant's viscosity to that of two reference oils.

This test determines the oxidation induction time of a lubricant using a pressure differential scanning calorimeter (PDSC), providing an indication of its oxidative stability.[4][15]

Protocol:

  • Place a small, accurately weighed sample (approximately 3 mg) into an open aluminum pan.[16]

  • Place the sample pan and an empty reference pan into the PDSC cell.

  • Pressurize the cell with oxygen to 3.5 MPa (500 psig).[15][17]

  • Heat the sample to the test temperature (e.g., 200°C) at a controlled rate.[16]

  • Hold the sample at the test temperature and monitor the heat flow.

  • The oxidation induction time (OIT) is the time from the initial exposure to oxygen until the onset of the exothermic oxidation reaction.[16]

This method evaluates the ability of the lubricant to prevent the rusting of ferrous parts in the presence of water.[1][3][18]

Protocol:

  • Mix 300 mL of the lubricant sample with 30 mL of distilled water or synthetic seawater in a beaker.[1][3][18]

  • Immerse a cylindrical steel test rod completely in the mixture.[1][3]

  • Stir the mixture at 1000 rpm and maintain the temperature at 60°C for 4 hours.[3][18]

  • At the end of the test, remove the steel rod, wash it with a solvent, and inspect it for any signs of rust.

Expected Performance of this compound-Based Lubricants

The following tables summarize typical quantitative data for this compound and its derivatives, such as TMPTO, based on published literature. These values can serve as a benchmark for researchers developing new biodegradable lubricant formulations.

Table 1: Physicochemical Properties of this compound and TMPTO

PropertyThis compoundTMPTOTest Method
Kinematic Viscosity at 40°C (cSt)~4-6~45-55ASTM D445
Kinematic Viscosity at 100°C (cSt)~1-2~9-11ASTM D445
Viscosity Index~180-200~190-210[3]ASTM D2270
Pour Point (°C)~ -5 to -15~ -30 to -40ASTM D97
Flash Point (°C)> 170> 300[2]ASTM D92
Oxidative Stability (OIT, min)ModerateHighASTM D6186

Table 2: Tribological Properties of Lubricants

LubricantWear Scar Diameter (mm)Coefficient of FrictionTest ConditionsTest Method
Mineral Oil (Base)~0.50 - 0.70~0.10 - 0.12392 N, 1200 rpm, 75°C, 60 minASTM D4172
This compound~0.40 - 0.55~0.08 - 0.10392 N, 1200 rpm, 75°C, 60 minASTM D4172
TMPTO~0.35 - 0.45~0.07 - 0.09392 N, 1200 rpm, 75°C, 60 minASTM D4172

Logical Relationships in Lubricant Formulation

The performance of a this compound-based lubricant is a function of its chemical structure and the presence of performance-enhancing additives.

Logical Relationships in Formulation

cluster_formulation_logic Formulation Logic for this compound Lubricants cluster_properties Resulting Properties base_oil This compound (Base Oil) modification Chemical Modification (e.g., Transesterification with TMP) base_oil->modification final_lubricant Final Lubricant Formulation modification->final_lubricant additives Performance Additives - Antioxidants - Anti-wear agents - Corrosion inhibitors additives->final_lubricant viscosity Improved Viscosity Index final_lubricant->viscosity thermal Enhanced Thermal Stability final_lubricant->thermal wear Reduced Wear and Friction final_lubricant->wear oxidation Increased Oxidation Resistance final_lubricant->oxidation

Caption: Relationship between formulation components and lubricant properties.

Conclusion

This compound is a versatile and sustainable platform for the development of high-performance biodegradable lubricants. Through chemical modifications such as transesterification and the incorporation of appropriate additives, lubricants with excellent tribological and physicochemical properties can be formulated. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and optimize this compound-based lubricants for a wide range of applications, contributing to the advancement of environmentally friendly technologies.

References

Application of Methyl Oleate in the Synthesis of Fatty Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of oleic acid, is a versatile and renewable platform chemical derived from natural fats and oils. Its single point of unsaturation and ester functionality make it an ideal starting material for a wide array of chemical transformations, leading to the synthesis of valuable fatty acid derivatives. These derivatives find applications in diverse fields, including the production of polymers, lubricants, surfactants, plasticizers, and specialty chemicals for the pharmaceutical and cosmetic industries. This document provides detailed application notes and experimental protocols for several key synthetic transformations of this compound.

Epoxidation of this compound

Application: Epoxidized this compound (EMO) is a key intermediate for the synthesis of bio-lubricants, plasticizers, and polyols for polyurethane production. The oxirane ring is susceptible to ring-opening reactions with various nucleophiles, leading to a range of functionalized products.

Quantitative Data for Epoxidation of this compound
Catalyst SystemOxidantTemp. (°C)Time (h)Conversion (%)Selectivity to Epoxide (%)Reference
in situ Performic AcidH₂O₂ / Formic Acid40->95High[1]
Ti-SiO₂tert-Butyl hydroperoxide80-1002-6~95>90N/A
Amberlite IR-120HH₂O₂ / Formic Acid70-51.5 (relative conversion)-[1]
Experimental Protocol: Epoxidation with in situ Performic Acid[1]

This protocol describes the epoxidation of this compound using performic acid generated in situ from hydrogen peroxide and formic acid.

Materials:

  • This compound (MO)

  • Toluene

  • Hydrogen peroxide (H₂O₂) (30-60 wt%)

  • Formic acid (HCOOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL) with magnetic stirrer and dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5 g of this compound in 25 mL of toluene.

  • Cool the flask to 0°C using an ice bath.

  • To the stirred solution, sequentially add 1.90 mL (50.59 mmol) of formic acid and then slowly add 6.20 mL (202.364 mmol) of hydrogen peroxide dropwise through the dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the remaining acids.

  • Wash the organic layer with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the epoxidized this compound.

Epoxidation_Workflow cluster_prep Reaction Setup cluster_reaction Epoxidation Reaction cluster_workup Work-up MO This compound in Toluene Flask 250 mL Round-bottom Flask MO->Flask IceBath Ice Bath (0°C) Flask->IceBath AddReagents Add Formic Acid & H₂O₂ IceBath->AddReagents Stir Stir at 0°C AddReagents->Stir Monitor Monitor Progress (TLC/GC) Stir->Monitor Wash_NaHCO3 Wash with NaHCO₃ Monitor->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Dry Dry (MgSO₄) Wash_H2O->Dry Evaporate Evaporate Solvent Dry->Evaporate EMO Epoxidized this compound Evaporate->EMO

Figure 1: Experimental workflow for the epoxidation of this compound.

Metathesis of this compound

Application: Olefin metathesis is a powerful tool for the synthesis of new olefins and polymers. Self-metathesis of this compound yields 9-octadecene and dimethyl 9-octadecenedioate, a valuable monomer for polyesters and polyamides. Cross-metathesis with other olefins allows for the introduction of various functional groups.

Quantitative Data for Self-Metathesis of this compound
CatalystCatalyst Loading (mol%)Temp. (°C)Time (min)Conversion (%)Yield of Diester (%)Reference
Hoveyda-Grubbs II0.054080Equilibrium Reached~25[2][3]
Grubbs II0.01-0.150-6060-18050-6025-30[4]
Experimental Protocol: Self-Metathesis with Hoveyda-Grubbs II Catalyst[2]

This protocol describes the self-metathesis of this compound using a silica-supported Hoveyda-Grubbs second-generation catalyst.

Materials:

  • This compound (99%)

  • Hoveyda-Grubbs II catalyst supported on silica (e.g., 0.87 wt%)

  • Anhydrous cyclohexane

  • Glass batch reactor

  • Inert atmosphere (Argon)

Procedure:

  • Set up a glass batch reactor under an argon atmosphere.

  • Add 30 mg of the Hoveyda-Grubbs II/SiO₂ catalyst to the reactor.

  • Add 10 mL of anhydrous cyclohexane as the solvent.

  • Introduce the desired amount of this compound (e.g., to achieve a 0.059 M concentration).

  • Heat the reaction mixture to the desired temperature (e.g., 40°C) with stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of this compound and the yield of products (9-octadecene and dimethyl 9-octadecenedioate).

  • The reaction typically reaches equilibrium within 80 minutes.

  • Upon completion, the catalyst can be filtered off, and the products can be isolated from the solvent by evaporation.

Metathesis_Pathway MO 2x this compound Catalyst Grubbs Catalyst MO->Catalyst Self-Metathesis Products Reaction Products Catalyst->Products Diester Dimethyl 9-octadecenedioate Products->Diester Valuable Monomer Octadecene 9-Octadecene Products->Octadecene

Figure 2: Reaction pathway for the self-metathesis of this compound.

Selective Hydrogenation to Oleyl Alcohol

Application: Oleyl alcohol is an unsaturated fatty alcohol widely used in cosmetics, lubricants, and as a chemical intermediate. Selective hydrogenation of the ester group in this compound while preserving the carbon-carbon double bond is a key synthetic route.

Quantitative Data for Selective Hydrogenation of this compound
CatalystH₂ Pressure (MPa)Temp. (°C)Time (h)Conversion (%)Selectivity to Oleyl Alcohol (%)Reference
Ru(1%)-Sn(2%)-B/Al₂O₃52706HighHigh[5][6]
Co-Sn/ZnO3250-~90~70[7]
Experimental Protocol: Selective Hydrogenation with Ru-Sn-B/Al₂O₃ Catalyst[5][6]

This protocol describes the selective hydrogenation of this compound to oleyl alcohol in a batch reactor.

Materials:

  • This compound

  • Ru-Sn-B/Al₂O₃ catalyst (e.g., 1 wt% Ru, 2 wt% Sn)

  • High-pressure batch reactor (autoclave)

  • Hydrogen (H₂) gas

Procedure:

  • Charge the high-pressure autoclave with 4.0 g of this compound and 0.2 g of the Ru-Sn-B/Al₂O₃ catalyst.

  • Seal the reactor and purge it several times with hydrogen to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa).

  • Heat the reactor to the reaction temperature (e.g., 270°C) with stirring.

  • Maintain the reaction conditions for the desired time (e.g., 6 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor, and separate the catalyst from the product mixture by filtration.

  • The product, primarily oleyl alcohol, can be purified by distillation if necessary.

Hydrogenation_Workflow cluster_prep Reactor Charging cluster_reaction Hydrogenation cluster_workup Product Isolation Reactants This compound + Ru-Sn-B/Al₂O₃ Catalyst Autoclave High-Pressure Autoclave Reactants->Autoclave Purge Purge with H₂ Autoclave->Purge Pressurize Pressurize (5 MPa H₂) Purge->Pressurize Heat Heat (270°C) & Stir Pressurize->Heat React React (6 h) Heat->React Cool Cool & Vent React->Cool Filter Filter Catalyst Cool->Filter Purify Purify (Distillation) Filter->Purify OleylAlcohol Oleyl Alcohol Purify->OleylAlcohol

Figure 3: Experimental workflow for the selective hydrogenation of this compound.

Synthesis of Biolubricants via Transesterification

Application: The transesterification of this compound with polyols, such as trimethylolpropane (TMP), produces environmentally friendly biolubricants with excellent lubricating properties and high biodegradability.

Quantitative Data for Trimethylolpropane Trioleate (TMPTO) Synthesis
CatalystMolar Ratio (MO:TMP)Temp. (°C)Time (h)Vacuum (mbar)Yield of TMPTO (%)Reference
Sodium Methoxide3.9:1130< 12098[8][9]
SnCl₂·2H₂O3.1:117027091.65 (ester value)[8]
Experimental Protocol: Transesterification with Trimethylolpropane (TMP)[9]

This protocol describes the synthesis of trimethylolpropane trioleate from this compound using sodium methoxide as a catalyst.

Materials:

  • High oleic palm methyl ester (or this compound)

  • Trimethylolpropane (TMP)

  • Sodium methoxide solution (30 wt% in methanol)

  • Batch reactor with temperature control and vacuum connection

  • Oil bath

Procedure:

  • Charge the reactor with a known amount of TMP and 200 g of high oleic this compound (e.g., at a molar ratio of 3.9:1).

  • Immerse the reactor in a temperature-controlled oil bath and heat the mixture to 100°C under a vacuum of 20 mbar with continuous stirring for 15 minutes to remove any moisture.

  • Once the desired reaction temperature is reached (e.g., 130°C), add the required amount of sodium methoxide catalyst (e.g., 0.28 wt% of total reactants).

  • Gradually apply vacuum to the system to avoid spillage of the reaction mixture.

  • Continue the reaction with stirring for the desired time (e.g., 53 minutes).

  • Monitor the reaction progress by analyzing the composition of the reaction mixture (e.g., by GC).

  • After the reaction is complete, the catalyst can be neutralized, and the product purified.

Synthesis of Oleamide

Application: Oleamide is a fatty acid amide used as a slip agent, lubricant, and release agent in the polymer industry. It can be synthesized from this compound through aminolysis.

Quantitative Data for Oleamide Synthesis
ReactantsCatalystTemp. (°C)Time (h)PressureConversion/YieldReference
Oleic Acid + UreaAlCl₃2003AtmosphericHigh Conversion[10][11]
This compound + Ammonia-High-High-[12]
Experimental Protocol: Synthesis of Oleamide from Oleic Acid and Urea[10]

While direct high-pressure amidation of this compound is possible, a more accessible laboratory synthesis often starts from oleic acid. The following is a general procedure for the synthesis of oleamide from oleic acid and urea at atmospheric pressure, which is a safer alternative to high-pressure ammonia reactions.

Materials:

  • Oleic acid

  • Urea

  • Aluminum chloride (AlCl₃) as a catalyst

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, charge oleic acid and urea in the desired molar ratio (e.g., 1:4).

  • Add the catalyst, aluminum chloride (e.g., 1 wt% of reactants).

  • Heat the mixture to the desired reaction temperature (e.g., 200°C) with stirring. Urea will melt and decompose to generate ammonia in situ.

  • Maintain the reaction at this temperature for the specified time (e.g., 3 hours).

  • Monitor the reaction progress by measuring the acid value of the reaction mixture.

  • After the reaction, the crude oleamide can be purified by solvent extraction and recrystallization.

Ozonolysis of this compound

Application: Ozonolysis cleaves the double bond of this compound, yielding aldehydes such as nonanal and methyl 9-oxononanoate. These aldehydes are valuable intermediates in the synthesis of fragrances, polymers, and other specialty chemicals.

Experimental Protocol: Ozonolysis with Reductive Work-up[13][14]

This protocol describes the ozonolysis of this compound followed by a reductive work-up to yield aldehydes.

Materials:

  • This compound

  • Methanol (or dichloromethane)

  • Ozone (O₃) gas from an ozone generator

  • Dimethyl sulfide (DMS) or Zinc dust for reductive work-up

  • Gas dispersion tube

  • Dry ice/acetone bath (-78°C)

Procedure:

  • Dissolve this compound in a suitable solvent like methanol in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of unreacted ozone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Perform a reductive work-up by adding a reducing agent. For example, add dimethyl sulfide and allow the solution to warm to room temperature.

  • The solvent and excess DMS can be removed by distillation.

  • The resulting aldehydes (nonanal and methyl 9-oxononanoate) can be separated and purified by distillation or chromatography.

Ozonolysis_Pathway cluster_ozonolysis Ozonolysis cluster_workup Reductive Work-up MO This compound O3 O₃ MO->O3 + Molozonide Primary Ozonide (Molozonide) O3->Molozonide Ozonide Secondary Ozonide Molozonide->Ozonide ReducingAgent Reducing Agent (e.g., DMS) Ozonide->ReducingAgent + Aldehydes Aldehydes ReducingAgent->Aldehydes Nonanal Nonanal Aldehydes->Nonanal Methyl9oxo Methyl 9-oxononanoate Aldehydes->Methyl9oxo

Figure 4: Reaction pathway for the ozonolysis of this compound.

Synthesis of Branched-Chain Hydroxy Fatty Acid Derivatives

Application: Branched-chain hydroxy fatty acid derivatives are valuable as specialty lubricants and surfactants due to their unique physical properties, such as improved low-temperature performance.

Experimental Protocol: Synthesis of Methyl 9(10)-Hydroxy-10(9)-alkyloctadecanoate[15]

This protocol describes the synthesis of branched-chain hydroxy fatty acid derivatives from epoxidized this compound.

Materials:

  • Epoxidized this compound

  • Organocuprate reagent (e.g., lithium dimethylcuprate, prepared in situ)

  • Cuprous iodide (CuI)

  • Methyllithium (MeLi)

  • Anhydrous diethyl ether

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Hexanes

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of Lithium Dimethylcuprate: In a flame-dried flask under an inert atmosphere, suspend cuprous iodide in anhydrous diethyl ether and cool to 0°C. Add a solution of methyllithium dropwise and stir until a colorless solution of lithium dimethylcuprate is formed.

  • Ring-Opening Reaction: Cool the organocuprate solution to -75°C. In a separate flask, dissolve epoxidized this compound in anhydrous diethyl ether and cool to -75°C.

  • Add the epoxidized this compound solution to the organocuprate solution, followed by the dropwise addition of boron trifluoride diethyl etherate, maintaining the temperature below -50°C.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with hexanes.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • After removing the solvent, the isomeric products (methyl 9-alkyl-10-hydroxyoctadecanoate and methyl 9-hydroxy-10-alkyloctadecanoate) can be separated by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Oleate Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl oleate via esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most common causes?

Low yields in this compound synthesis are often attributed to several key factors:

  • Reaction Equilibrium: The esterification of oleic acid with methanol is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield.[1][2][3]

  • Catalyst Issues: Inadequate catalyst concentration, activity, or deactivation can significantly slow down the reaction rate. For acid catalysts, impurities in the reactants can neutralize the catalyst.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the molar ratio of methanol to oleic acid are critical parameters that must be optimized.[4][5][6]

  • Purity of Reactants: The presence of water or other impurities in the oleic acid or methanol can interfere with the reaction.

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

To drive the reaction towards a higher yield of this compound, it is crucial to remove water as it is formed. This can be achieved through several methods:

  • Use of a Dehydrating Agent: Adding molecular sieves (e.g., 3 Å) to the reaction mixture can effectively adsorb the water produced.[7]

  • Azeotropic Distillation: If a suitable solvent is used, water can be removed by azeotropic distillation.

  • Vacuum: Applying a vacuum can help in the removal of water and other volatile byproducts.[7]

  • Excess Methanol: Using a large excess of methanol can also shift the equilibrium towards the product side according to Le Châtelier's principle.[8]

Q3: What is the optimal molar ratio of methanol to oleic acid?

The optimal molar ratio can vary depending on the catalyst and reaction conditions. However, using a significant excess of methanol is generally favorable. Ratios from 3:1 to as high as 55:1 (methanol:oleic acid) have been reported to achieve high conversions.[4][5][6][9] For enzymatic reactions, a lower excess of methanol may be preferred as very high concentrations can inhibit the enzyme.[10]

Q4: What are the recommended catalysts for this reaction?

A variety of catalysts can be used for the esterification of oleic acid:

  • Homogeneous Acid Catalysts: Sulfuric acid is a common and effective catalyst.[11][12] However, it can cause corrosion and requires neutralization and removal from the final product.[11][13]

  • Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfonated resins or metal oxides (e.g., TiO2), offer the advantage of easier separation from the reaction mixture and potential for reuse.[4][6][9]

  • Enzymatic Catalysts (Lipases): Lipases provide a milder and more sustainable alternative, operating under less harsh conditions.[7][10]

  • Ionic Liquids: Certain acidic ionic liquids have shown high catalytic activity and can be recycled.[5]

Q5: How do I choose the right reaction temperature and time?

Optimal temperature and time are interdependent and also depend on the catalyst used.

  • For acid-catalyzed reactions, temperatures typically range from 55°C to 150°C.[4][5][6][9][14][15] Higher temperatures generally increase the reaction rate, but exceeding the boiling point of methanol (around 65°C) may require a pressurized reactor.[16]

  • Reaction times can vary from a few hours to over 24 hours.[5][7][9] It is recommended to monitor the reaction progress by techniques such as titration of the residual free fatty acid to determine the optimal time.[7]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low Conversion of Oleic Acid - Reaction has not reached equilibrium. - Insufficient catalyst. - Water is inhibiting the reaction. - Suboptimal temperature.- Increase reaction time and monitor progress. - Increase catalyst loading.[17] - Add a dehydrating agent like molecular sieves or remove water by distillation.[2][7] - Optimize the reaction temperature based on the catalyst being used.[16]
Reaction Stalls or Proceeds Very Slowly - Catalyst deactivation. - Poor mixing. - Reactant immiscibility.- Ensure reactants are of high purity to avoid poisoning the catalyst. - Increase the stirring speed for better mixing. - Consider using a co-solvent to improve miscibility, especially in enzymatic reactions.[10]
Difficulty in Product Purification - Presence of unreacted oleic acid. - Catalyst residue. - Formation of byproducts.- After the reaction, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted oleic acid. - If using a homogeneous catalyst, ensure proper neutralization and removal. Heterogeneous catalysts can be removed by filtration.[14] - Analyze for potential side reactions and adjust conditions if necessary.
Inconsistent Yields Between Batches - Inconsistent quality of reactants. - Variations in reaction setup and conditions.- Use reactants from the same batch with known purity. - Carefully control all reaction parameters including temperature, stirring speed, and reaction time.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of this compound from various studies.

Table 1: Effect of Catalyst and Molar Ratio on Oleic Acid Conversion

CatalystMethanol:Oleic Acid Molar RatioTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
TiO₂ (Photocatalytic)55:155498[4][6]
[C₃SO₃Hnhp]HSO₄ (Ionic Liquid)9:170497.4[5]
Biomass-based Solid Acid (CS-SO₃H)15:175395.7[9]
Lipase (Enzymatic)1.5:1557299[10]
Sulfuric Acid6:1701.592[12]

Table 2: Effect of Temperature and Catalyst Concentration on Yield

CatalystCatalyst ConcentrationTemperature (°C)Methanol:Oleic Acid Molar RatioReaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid1.25 wt%902:1 (Fusel oil)197.3[17]
SnCl₂1:0.4 (Oleic Acid:Catalyst)75Excess Ethanol2~90[13]
Concentrated H₂SO₄Not Specified180Not Specified390[15]
TiO₂20% w/w of Oleic Acid5555:1498[4][6]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using a Solid Acid Catalyst

This protocol is based on the use of a biomass-based solid polymeric catalyst.[9]

  • Reactant Preparation: In a pressure bottle, add 1.00 g of oleic acid and 1.70 g of methanol.

  • Catalyst Addition: Add 0.03 g of the CS-SO₃H solid acid catalyst.

  • Reaction: Place the reactor in an oil bath preheated to 75°C. Stir the mixture at 600 rpm for 3 hours.

  • Catalyst Removal: After the reaction, cool the mixture to room temperature and separate the catalyst by centrifugation.

  • Purification: Remove water and unreacted methanol by vacuum distillation to obtain the this compound product.

Protocol 2: Enzymatic Esterification using Lipase

This protocol describes a solvent-free enzymatic synthesis of this compound.[7][10]

  • Reaction Setup: In a baffled Erlenmeyer flask, combine oleic acid and methanol at a 1:1.5 molar ratio.

  • Enzyme Addition: Add lipase at a concentration of 0.75 wt% of the total reactants.

  • Water Removal (Optional but Recommended): Add activated 3 Å molecular sieves to adsorb the water produced during the reaction.

  • Incubation: Incubate the flask in a shaking incubator at 55°C and 170 rpm for up to 72 hours. Monitor the reaction progress by titrating the residual oleic acid.

  • Product Recovery: After the reaction, centrifuge the mixture to remove the lipase and molecular sieves.

  • Purification: Evaporate any residual methanol under vacuum using a rotary evaporator.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Oleic_Acid Oleic Acid Reactor Reaction Vessel (Heated & Stirred) Oleic_Acid->Reactor Methanol Methanol Methanol->Reactor Catalyst Catalyst Catalyst->Reactor Water_Removal Water Removal (e.g., Molecular Sieves) Reactor->Water_Removal Separation Catalyst Separation (Filtration/Centrifugation) Reactor->Separation Reaction Mixture Water_Removal->Reactor Washing Washing (Neutralization) Separation->Washing Evaporation Evaporation (Methanol Removal) Washing->Evaporation Final_Product This compound Evaporation->Final_Product Reaction_Equilibrium cluster_factors_forward Factors Favoring Forward Reaction cluster_factors_reverse Factors Favoring Reverse Reaction Reactants Oleic Acid + Methanol Products This compound + Water Reactants->Products Esterification Products->Reactants Hydrolysis Excess_Methanol Excess Methanol Excess_Methanol->Reactants High_Temp Increased Temperature High_Temp->Reactants Catalyst Effective Catalyst Catalyst->Reactants Water_Removal Water Removal Water_Removal->Products Water_Accumulation Water Accumulation Water_Accumulation->Products

References

common challenges in the purification of methyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl oleate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Purity of this compound After Purification

Q1: My final this compound product has low purity, with significant amounts of other fatty acid methyl esters (FAMEs) like methyl palmitate and methyl linoleate. How can I improve the separation?

A1: The co-purification of other FAMEs is a common challenge due to their similar chemical properties. The effectiveness of separation depends heavily on the chosen purification technique.

  • Fractional Distillation: The boiling points of this compound, methyl palmitate, and methyl linoleate are very close, making sharp separation by distillation difficult. To improve separation, ensure your distillation column has a high number of theoretical plates. Operating under a high vacuum (e.g., <1 mmHg) will lower the boiling points and can enhance separation. A slow distillation rate is also crucial.

  • Urea Complexation: This technique is effective for separating saturated and unsaturated FAMEs. Saturated FAMEs, like methyl palmitate, form crystalline inclusion complexes with urea, while unsaturated FAMEs, like this compound, remain in the liquid phase. If you are seeing significant saturated FAME contamination, consider optimizing the urea-to-FAME ratio and the crystallization temperature. Multiple crystallization steps may be necessary to achieve high purity.[1][2]

  • Column Chromatography: Silica gel chromatography can be used to separate FAMEs based on their polarity. While challenging, optimizing the solvent system can improve separation. A non-polar mobile phase (e.g., hexane) with a small amount of a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) is typically used. Argentation chromatography, which uses silver ions to separate based on the degree of unsaturation, is a highly effective but more specialized technique.

Issue 2: Presence of Free Fatty Acids (FFAs) in the Final Product

Q2: My purified this compound contains a significant amount of oleic acid. What is the cause and how can I remove it?

A2: The presence of free fatty acids in your final product can be due to two main reasons:

  • Incomplete Esterification/Transesterification: The initial reaction to produce this compound may not have gone to completion. Ensure you are using an appropriate catalyst concentration and reaction time. For acid-catalyzed reactions, removal of water byproduct can drive the equilibrium towards product formation.[3]

  • Hydrolysis during Workup or Storage: this compound can be hydrolyzed back to oleic acid in the presence of water and an acid or base catalyst. During the workup, ensure thorough removal of any acidic or basic catalysts. Washing the organic phase with a dilute sodium bicarbonate solution and then with brine can help neutralize and remove residual acid. For storage, keep the purified this compound in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

To remove existing FFA contamination, you can perform a liquid-liquid extraction with a mild aqueous base (e.g., 1% sodium carbonate solution) to saponify the FFAs, followed by washing with water to remove the soap. Alternatively, column chromatography can also be effective in separating the more polar FFAs from the less polar this compound.

Issue 3: Low Yield of Purified this compound

Q3: I am experiencing a significant loss of product during the purification process. What are the common causes of low yield?

A3: Low yields can stem from several factors throughout the purification workflow:

  • Mechanical Losses: During transfers between flasks, extractions, and filtrations, some product can be lost. Ensure you are using techniques to minimize these losses, such as rinsing glassware with the solvent and transferring quantitatively.

  • Sub-optimal Purification Conditions:

    • In distillation , operating at too high a temperature can lead to thermal degradation of the product.

    • In urea crystallization , using an incorrect urea-to-FAME ratio or crystallization temperature can result in the desired product being trapped in the urea adducts or remaining dissolved in the mother liquor.[5][6]

    • In column chromatography , improper solvent selection can lead to poor separation and co-elution of the product with impurities, necessitating the discarding of mixed fractions.

  • Product Decomposition: As mentioned, this compound can degrade in the presence of acid, base, or oxygen, especially at elevated temperatures. Ensure all reagents are neutralized and removed, and consider using an inert atmosphere during purification and storage.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in crude this compound depend on the starting material and the synthesis method. Typically, these include:

  • Other Fatty Acid Methyl Esters: Such as methyl palmitate, methyl stearate (saturated), and methyl linoleate, methyl linolenate (polyunsaturated).

  • Free Fatty Acids: Primarily oleic acid from incomplete esterification.

  • Glycerol: A byproduct of transesterification from triglycerides.

  • Catalyst Residues: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) catalysts used in the synthesis.

  • Water and Solvents: Residual water and solvents from the reaction and workup steps.

  • Unsaponifiable Matter: If the starting material was a natural oil, it might contain other lipid-soluble compounds that are not converted to FAMEs.

Q2: How can I effectively remove water from my this compound sample before and after purification?

A2: Water can interfere with purification and lead to product degradation.

  • Before Purification: Drying the crude this compound with an anhydrous drying agent like sodium sulfate or magnesium sulfate is a common practice.

  • After Purification: If water is suspected in the final product, it can be removed by azeotropic distillation with a suitable solvent like toluene under reduced pressure. For storage, adding molecular sieves to the storage container can help maintain dryness.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: The most common and effective technique for assessing the purity of this compound is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7]

  • GC-FID: Provides quantitative information on the relative amounts of different FAMEs in a sample.

  • GC-MS: Allows for the identification of impurities by comparing their mass spectra to libraries. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for separating FAMEs that are difficult to resolve by GC.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the overall purity and the presence of specific functional groups.

Q4: What are the key differences in purification strategies when starting from different raw materials (e.g., high-oleic vegetable oil vs. animal fat)?

A4: The primary difference lies in the initial composition of the fatty acids.

  • High-Oleic Vegetable Oils (e.g., sunflower, canola): These are rich in oleic acid, so the crude this compound will have a higher starting purity. The main challenge is removing other unsaturated FAMEs like methyl linoleate and saturated FAMEs like methyl palmitate.

  • Animal Fats (e.g., tallow, lard): These typically contain a higher proportion of saturated fatty acids (e.g., palmitic and stearic acid). Therefore, the initial purification steps will likely focus on removing a larger amount of saturated FAMEs, for which urea complexation is particularly well-suited.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Purification TechniquePrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation Difference in boiling points90-98%Scalable, effective for removing non-volatile impurities.Difficult to separate FAMEs with close boiling points, potential for thermal degradation.
Urea Complexation Formation of crystalline inclusion complexes with saturated FAMEs95-99%[1][2]Excellent for removing saturated FAMEs, relatively low cost.May require multiple crystallization steps, use of organic solvents.
Silica Gel Column Chromatography Polarity>99%High purity can be achieved, versatile for various impurities.Can be time-consuming, requires significant solvent volumes, may not be cost-effective for large scale.
Argentation Chromatography Interaction of double bonds with silver ions>99.5%Highly effective for separating based on degree of unsaturation.Expensive stationary phase, potential for silver contamination.

Experimental Protocols

Protocol 1: Purification of this compound by Urea Complexation

  • Dissolution: In a flask, dissolve the crude this compound mixture in methanol (e.g., a 1:3 w/v ratio).

  • Urea Solution Preparation: In a separate beaker, prepare a saturated solution of urea in methanol at an elevated temperature (e.g., 60-70°C) with stirring.

  • Complex Formation: Slowly add the warm urea solution to the this compound solution with continuous stirring. The ratio of urea to fatty acid methyl esters is critical and typically ranges from 1:1 to 3:1 by weight, depending on the amount of saturated esters to be removed.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator (e.g., 4°C) for several hours (e.g., 12-24 hours) to facilitate the crystallization of the urea-saturated FAME adducts.

  • Filtration: Separate the crystals (containing saturated FAMEs) from the liquid filtrate (enriched in this compound) by vacuum filtration.

  • Solvent Removal: Evaporate the methanol from the filtrate using a rotary evaporator to obtain the purified this compound.

  • Analysis: Analyze the purity of the obtained this compound using GC. For higher purity, this process can be repeated.

Protocol 2: Purification of this compound by Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the surface area, a condenser, and receiving flasks. Ensure all joints are properly sealed for vacuum.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., <1 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: As the temperature rises, different FAMEs will vaporize and then condense. Collect the fractions based on the temperature at the head of the column. The fraction corresponding to the boiling point of this compound at the operating pressure should be collected separately.

  • Analysis: Analyze the purity of each fraction using GC to determine which fractions contain high-purity this compound.

Visualizations

Methyl_Oleate_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude this compound Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Urea Complexation Urea Complexation Crude this compound->Urea Complexation Column Chromatography Column Chromatography Crude this compound->Column Chromatography Purity Analysis (GC/HPLC) Purity Analysis (GC/HPLC) Fractional Distillation->Purity Analysis (GC/HPLC) Urea Complexation->Purity Analysis (GC/HPLC) Column Chromatography->Purity Analysis (GC/HPLC) Pure this compound Pure this compound Purity Analysis (GC/HPLC)->Pure this compound

Caption: General workflow for the purification of this compound.

Urea_Complexation_Troubleshooting Problem Low Purity after Urea Complexation (Saturated FAMEs remain) Cause1 Incorrect Urea:FAME Ratio Problem->Cause1 Cause2 Crystallization Temp. Too High Problem->Cause2 Cause3 Insufficient Crystallization Time Problem->Cause3 Solution4 Perform a Second Crystallization Problem->Solution4 Solution1 Increase Urea Ratio Cause1->Solution1 Solution2 Decrease Crystallization Temp. Cause2->Solution2 Solution3 Increase Crystallization Time Cause3->Solution3

References

troubleshooting guide for methyl oleate synthesis in the lab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory synthesis of methyl oleate. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in the lab?

A1: The most prevalent laboratory method for this compound synthesis is the Fischer-Speier esterification of oleic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] This method is favored for its simplicity and the use of readily available reagents.

Q2: Why is an acid catalyst necessary in Fischer esterification?

A2: An acid catalyst is crucial for protonating the carbonyl oxygen of the oleic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[1] The catalyst also facilitates the removal of the water molecule byproduct, which is essential for driving the reaction forward.[3]

Q3: Is the Fischer esterification of oleic acid a reversible reaction?

A3: Yes, Fischer esterification is a reversible equilibrium reaction.[1][4][5] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants (oleic acid and methanol), leading to lower yields of this compound.[1][4] Therefore, it is critical to remove water as it is formed to drive the reaction to completion.[2][3][4]

Q4: What are some common side reactions to be aware of during this compound synthesis?

A4: A common side reaction, particularly when using a base catalyst or if the feedstock contains high levels of free fatty acids and water, is soap formation (saponification).[6][7] At higher temperatures, thermal decomposition of the fatty acid methyl esters can also occur.[8]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be monitored by periodically taking aliquots from the reaction mixture and determining the remaining free fatty acid content by titration with a standard base.[9] Techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can also be used to track the formation of the this compound product and the disappearance of the oleic acid reactant.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes & Solutions

  • Incomplete Reaction (Equilibrium not driven to products):

    • Solution: Fischer esterification is an equilibrium-limited reaction. To shift the equilibrium towards the product, use a large excess of methanol.[2][5][10] Additionally, actively remove the water byproduct as it forms using methods like a Dean-Stark apparatus, molecular sieves, or by performing the reaction under vacuum.[2][11]

  • Insufficient Catalyst:

    • Solution: Ensure the correct catalytic amount of strong acid is used. Without a catalyst, the reaction is extremely slow.[1] For heterogeneous catalysts, ensure proper mixing and sufficient surface area for interaction.

  • Low Reaction Temperature:

    • Solution: While higher temperatures can favor the reaction rate, an optimal temperature should be maintained. For many acid-catalyzed reactions, temperatures between 60-110°C are typical.[2] Excessively high temperatures can lead to side reactions or decomposition.[1][8]

  • Presence of Water in Reactants:

    • Solution: Ensure that the oleic acid and methanol are as anhydrous as possible. The presence of water at the start of the reaction will inhibit the forward reaction.[7]

Problem 2: Difficulty in Product Purification

Possible Causes & Solutions

  • Presence of Unreacted Oleic Acid:

    • Solution: If the reaction has not gone to completion, the final product will be a mixture of this compound and oleic acid. To separate them, you can use column chromatography or wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate and remove the unreacted oleic acid into the aqueous layer. Be cautious with the strength of the base to avoid saponification of the ester.

  • Emulsion Formation During Workup:

    • Solution: Emulsions can form during the aqueous workup, especially if soap has formed. To break the emulsion, add a saturated brine solution (NaCl solution). This increases the ionic strength of the aqueous phase, making the separation cleaner.

  • Residual Catalyst:

    • Solution: The acid catalyst must be neutralized and removed. This is typically done by washing the reaction mixture with a saturated sodium bicarbonate solution, followed by washing with water until the aqueous layer is neutral.

Problem 3: Product is a Dark Color

Possible Causes & Solutions

  • Reaction Temperature Too High:

    • Solution: Excessive heat can cause degradation of the reactants or products, leading to colored impurities.[8] Lower the reaction temperature and consider extending the reaction time if necessary.

  • Impurities in Starting Materials:

    • Solution: Use high-purity oleic acid and methanol. Impurities in the starting materials can lead to colored byproducts.

Quantitative Data Summary

The following table summarizes reaction conditions from various studies on this compound synthesis.

Catalyst TypeCatalyst LoadingMethanol:Oleic Acid (Molar Ratio)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid1% (wt)8:11801.5~96[4]
TiO₂ (Photocatalytic)20% (w/w)55:155498[12][13]
Sulfonated Pyrrolidonium Ionic Liquid12.5%9:170497.4[14]
Lipase (Enzymatic)12%3.33:135.32.596.7[11]
Biomass-Derived Solid Acid3% (wt)15:175395.7[15]
Ionic Liquid N-methyl-N-butyl morpholine hydroxide15% of total reactant weight6:1Not Specified1093.9[16]

Experimental Protocol: Fischer Esterification of Oleic Acid

This protocol details a standard lab-scale synthesis of this compound.

Materials:

  • Oleic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add oleic acid and a significant molar excess of anhydrous methanol (e.g., a 10:1 molar ratio of methanol to oleic acid).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of oleic acid).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C for methanol) with vigorous stirring. Continue the reflux for 2-4 hours.

  • Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dilute the organic phase.

  • Washing:

    • Wash the organic layer with water to remove the excess methanol.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved. Repeat until no more gas evolves.

    • Wash the organic layer with saturated brine solution to aid in the separation of the layers and remove residual water.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation if necessary.[17]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Oleic Acid, Methanol, and H₂SO₄ Reflux 2. Heat to Reflux (2-4 hours) Reactants->Reflux Stirring Cool 3. Cool to Room Temp. Reflux->Cool Extract 4. Dilute with Ether & Transfer to Sep. Funnel Cool->Extract Wash 5. Aqueous Washes (Water, NaHCO₃, Brine) Extract->Wash Dry 6. Dry Organic Layer (e.g., MgSO₄) Wash->Dry Evaporate 7. Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify 8. (Optional) Vacuum Distillation Evaporate->Purify

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Guide Start Low Yield? Cause1 Incomplete Reaction? Start->Cause1 Yes Cause2 Catalyst Issue? Start->Cause2 No, reaction seems complete Solution1a Increase Methanol Excess Cause1->Solution1a Solution1b Remove Water (e.g., Dean-Stark) Cause1->Solution1b Solution2 Check Catalyst Amount/ Activity Cause2->Solution2 Cause3 Incorrect Temperature? Cause2->Cause3 No Solution3 Optimize Reaction Temperature Cause3->Solution3 Cause4 Water in Reactants? Cause3->Cause4 No Solution4 Use Anhydrous Reagents Cause4->Solution4

Caption: Troubleshooting decision tree for low yield issues.

References

optimization of enzymatic synthesis of methyl oleate for higher efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of methyl oleate for higher efficiency.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Causes Recommended Solutions
Low Conversion/Yield Suboptimal Temperature: Enzyme activity is highly dependent on temperature.[1][2]- Determine the optimal temperature for the specific lipase being used. Most lipases used for this reaction have an optimal temperature between 30°C and 60°C.[1][3] - Ensure consistent temperature control throughout the reaction.
Incorrect Enzyme Loading: Insufficient enzyme will lead to a slow reaction rate, while excessive enzyme can be uneconomical.[4]- Optimize the enzyme concentration. Typical loadings range from 0.25% to 12% (w/w) of the total substrates.[5][6][7] - Perform a dose-response experiment to find the most effective concentration.
Inappropriate Substrate Molar Ratio: An excess of methanol can inhibit or deactivate the lipase.[8][9] An equimolar ratio may not be sufficient to drive the reaction to completion.[5]- Optimize the methanol to oleic acid molar ratio. Ratios from 1.5:1 to 3.44:1 have been shown to be effective.[5][7] - Consider a stepwise addition of methanol to maintain a low concentration in the reaction medium and minimize enzyme inhibition.[10]
Water Content: Water is a byproduct of the esterification reaction and can shift the equilibrium back towards hydrolysis, reducing the yield.[7][11] However, a certain amount of water is essential for lipase activity.[12]- Remove water from the reaction mixture using molecular sieves (3Å) or a superabsorbent polymer.[6][7] - Conduct the reaction in a solvent-free system or in a non-polar organic solvent to minimize water activity.
Mass Transfer Limitations: In a heterogeneous system (e.g., with an immobilized enzyme), poor mixing can limit the access of substrates to the enzyme's active site.[13]- Ensure adequate agitation to improve mixing of the reactants and the biocatalyst.[4] Speeds of around 170 rpm are commonly used.[6]
Enzyme Deactivation Methanol Inhibition: Methanol can strip the essential water layer from the enzyme, leading to denaturation and loss of activity.[8][9]- Use an immobilized lipase, which can offer greater stability.[13] - Employ a stepwise addition of methanol.[10] - Add a co-solvent like acetone to alleviate the negative effect of methanol.[5][11]
Glycerol Inhibition (in transesterification): If starting from triglycerides, the byproduct glycerol can coat the enzyme, blocking the active sites.[11]- Use a solvent to help dissolve the glycerol.[11] - Consider a two-step process where triglycerides are first hydrolyzed to fatty acids, followed by esterification.
Inadequate Immobilization: The support material or the immobilization method may not be optimal, leading to enzyme leaching or conformational changes.- Select a suitable carrier for immobilization, such as wrinkled silica nanoparticles.[14] - Optimize the immobilization protocol to ensure stable attachment without compromising enzyme activity.
Difficulty in Product Purification Presence of Unreacted Substrates: High levels of unreacted oleic acid or methanol remain in the final product mixture.- Optimize reaction conditions to maximize conversion. - After the reaction, unreacted methanol can be removed by evaporation under vacuum.[5] The remaining oleic acid can be separated by distillation or chromatography.
Soap Formation: This is more common in chemical catalysis but can occur if the feedstock has a high free fatty acid content and a basic catalyst is used.[10]- The enzymatic process is advantageous as it avoids soap formation.[10] Ensure the use of a lipase catalyst, especially with high FFA feedstocks.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enzymatic synthesis of this compound?

A1: The optimal temperature can vary depending on the specific lipase used. However, most studies report optimal temperatures in the range of 30°C to 60°C.[1][3] For example, a study using Eversa Transform lipase found an optimal temperature of 35.25°C[7], while another study with Novozym 435 reported optimal conditions at 51°C.[15] It is crucial to determine the optimal temperature for your specific enzyme to maximize activity and stability.

Q2: How does the methanol to oleic acid molar ratio affect the reaction?

A2: The molar ratio of methanol to oleic acid is a critical parameter. While a stoichiometric excess of methanol is required to drive the reaction towards product formation, a very high concentration of methanol can inhibit or deactivate the lipase.[8][9] Studies have shown that increasing the molar ratio from 1:1 to 1.5:1 can significantly increase the conversion of oleic acid.[5] Optimal ratios are often found to be between 3:1 and 4:1.[7][9]

Q3: Why is water removal important, and how can it be achieved?

A3: Esterification is a reversible reaction where water is produced as a byproduct. The presence of excess water can shift the equilibrium back towards the reactants (hydrolysis), thereby reducing the yield of this compound.[7][11] To enhance the conversion, water can be removed from the reaction medium using methods such as the addition of molecular sieves (3Å) or superabsorbent polymers.[6][7]

Q4: Should I use a free or an immobilized lipase?

A4: Both free and immobilized lipases can be used. Immobilized lipases are generally more stable, resistant to methanol deactivation, and easier to recover and reuse, which can be more cost-effective in the long run.[12][13] However, immobilization can sometimes lead to mass transfer limitations.[13] Free lipases are less expensive initially but can be more susceptible to deactivation and are more difficult to reuse.[12]

Q5: Can I run the reaction without a solvent?

A5: Yes, a solvent-free system is often preferred for the enzymatic synthesis of this compound as it aligns with the principles of green chemistry, reduces downstream separation costs, and can lead to higher volumetric productivity.[5][6] However, in some cases, the addition of a non-polar co-solvent can help to alleviate methanol inhibition and improve substrate solubility.[5][11]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Synthesis of this compound

This protocol provides a general method for the lipase-catalyzed esterification of oleic acid with methanol.

Materials:

  • Oleic acid (≥99% purity)

  • Methanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å, activated)

  • n-Hexane (for sample dilution)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Reaction Setup: In a sealed reaction vessel (e.g., a screw-capped Erlenmeyer flask), add a specific amount of oleic acid.

  • Substrate Addition: Add methanol to achieve the desired molar ratio (e.g., 3:1 methanol to oleic acid).

  • Enzyme and Water Removal Agent Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates) and activated molecular sieves (e.g., 10% w/w of total substrates).

  • Reaction Incubation: Place the reaction vessel in a shaking incubator set to the optimal temperature (e.g., 55°C) and agitation speed (e.g., 170 rpm).[6]

  • Sampling: Periodically, take small aliquots of the reaction mixture for analysis.

  • Sample Preparation for Analysis: Dilute the aliquot with n-hexane and analyze the conversion of oleic acid to this compound using Gas Chromatography (GC) or by titrating the residual free fatty acid.

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering out the immobilized enzyme and molecular sieves.

  • Product Purification: The unreacted methanol can be removed by rotary evaporation under reduced pressure.[5]

Data Presentation: Optimization Parameters from Literature

The following table summarizes key optimization parameters and corresponding conversion rates from various studies.

Lipase Methanol:Oleic Acid Molar Ratio Enzyme Loading (% w/w) Temperature (°C) Water Removal Method Conversion/Yield (%) Reference
Lipozyme® 4351.5:10.555Molecular Sieves99[5]
Candida rugosa lipase (immobilized)20:1Not specifiedNot specifiedNot specified84[11]
Eversa Transform (liquid lipase)3.44:111.9835.25Superabsorbent Polymer96.73[7][9]
Novozym 4351:1751Not specified~73 (g/L concentration)[15]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Oleic Acid + Methanol reaction_vessel Reaction Vessel (e.g., 55°C, 170 rpm) reactants->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel water_removal Molecular Sieves water_removal->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling filtration Filtration reaction_vessel->filtration End of Reaction analysis GC Analysis or Titration sampling->analysis purification Evaporation of excess Methanol filtration->purification product Purified This compound purification->product

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Conversion? cause_temp Suboptimal Temperature? start->cause_temp Yes cause_ratio Incorrect Substrate Molar Ratio? start->cause_ratio Yes cause_enzyme Improper Enzyme Loading? start->cause_enzyme Yes cause_water Excess Water Present? start->cause_water Yes sol_temp Optimize Temperature (30-60°C) cause_temp->sol_temp sol_ratio Optimize Molar Ratio (e.g., 1.5:1 to 4:1) or Stepwise Addition cause_ratio->sol_ratio sol_enzyme Optimize Enzyme Concentration cause_enzyme->sol_enzyme sol_water Add Molecular Sieves or SAP cause_water->sol_water outcome Improved Conversion sol_temp->outcome sol_ratio->outcome sol_enzyme->outcome sol_water->outcome

Caption: Troubleshooting flowchart for low this compound conversion.

References

catalyst selection and optimization for methyl oleate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of methyl oleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound production?

A1: The most common catalysts for this compound production fall into three main categories:

  • Homogeneous Acid Catalysts: These include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as sulfonic acids.[1][2][3] They are highly effective but can be corrosive and difficult to separate from the final product.[3]

  • Heterogeneous Solid Acid Catalysts: This category includes a wide range of materials such as ion-exchange resins, sulfated metal oxides, and zeolites.[4] They offer the advantage of easier separation and reusability, contributing to a more environmentally friendly process.[5]

  • Enzymatic Catalysts (Lipases): Lipases provide a milder and more selective reaction pathway, often operating under solvent-free conditions.[6][7] This can lead to a safer and more sustainable synthesis process.[6][7]

Q2: What is the typical starting molar ratio of methanol to oleic acid?

A2: The molar ratio of methanol to oleic acid is a critical parameter that significantly influences the reaction equilibrium and conversion rate. While the stoichiometric ratio is 1:1, an excess of methanol is almost always used to drive the reaction towards the formation of this compound. Typical molar ratios range from 1.5:1 to as high as 55:1, depending on the catalyst and reaction conditions.[8][9] For many processes, a molar ratio of around 15:1 is a common starting point for optimization.[10]

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction is typically monitored by measuring the decrease in the concentration of oleic acid or the increase in the concentration of this compound. Common analytical techniques include:

  • Titration: The residual free fatty acid (oleic acid) content can be determined by titration with a standard solution of potassium hydroxide (KOH).[5][11]

  • Gas Chromatography (GC): GC is a widely used method to quantify the amount of this compound and remaining oleic acid in the reaction mixture.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to determine the yield of this compound.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Oleic Acid 1. Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or used in an insufficient amount.1a. Increase the catalyst loading incrementally. For solid catalysts, ensure proper activation and check for signs of deactivation.[10]1b. If using a reusable catalyst, consider regeneration according to the manufacturer's protocol or literature procedures.[16][17]
2. Presence of Water: Water in the reactants or produced during the reaction can inhibit the catalyst and shift the equilibrium back towards the reactants.[5][8]2a. Ensure reactants (oleic acid and methanol) are anhydrous. 2b. Use a method to remove water during the reaction, such as a Dean-Stark trap, addition of molecular sieves, or performing the reaction under vacuum.[11]
3. Suboptimal Reaction Temperature: The temperature may be too low for the catalyst to be effective or too high, leading to side reactions or catalyst degradation.3. Optimize the reaction temperature based on the specific catalyst being used. Refer to literature for recommended temperature ranges for your catalyst type.
4. Inadequate Mixing: Poor mixing can lead to mass transfer limitations, preventing the reactants from efficiently interacting with the catalyst.4. Increase the stirring speed to ensure the reaction mixture is homogeneous.
Product is Dark or Discolored 1. High Reaction Temperature: Excessive heat can cause thermal degradation of oleic acid or the product, leading to the formation of colored byproducts.1. Lower the reaction temperature and monitor for color changes.
2. Catalyst-Induced Side Reactions: Some catalysts, particularly strong mineral acids, can promote side reactions that produce colored impurities.2. Consider switching to a milder catalyst, such as a solid acid catalyst or a lipase.
3. Oxidation of Oleic Acid: The double bond in oleic acid is susceptible to oxidation, which can form colored compounds.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty Separating the Catalyst (Heterogeneous Catalysts) 1. Catalyst Fines: The catalyst particles may be too small, leading to difficulty in filtration or centrifugation.1. Use a catalyst with a larger particle size or employ finer filtration methods.
2. Catalyst Swelling or Degradation: Some catalysts, like certain ion-exchange resins, can swell or break down in the reaction medium.2. Choose a catalyst that is known to be stable under the reaction conditions.
Product Contains High Levels of Free Fatty Acids After Reaction 1. Incomplete Reaction: The reaction may not have reached completion.1a. Increase the reaction time. 1b. Increase the molar ratio of methanol to oleic acid to further drive the equilibrium towards product formation.
2. Product Hydrolysis: If water is present during workup or storage, the this compound can hydrolyze back to oleic acid.2. Ensure all workup and storage containers are dry. Store the final product over a drying agent if necessary.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Oleic Acid

This protocol describes a general procedure for the synthesis of this compound using a homogeneous acid catalyst like sulfuric acid.

Materials:

  • Oleic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add oleic acid and methanol. A typical starting molar ratio is 1:15 (oleic acid:methanol).

  • Slowly add the sulfuric acid catalyst to the mixture while stirring. A typical catalyst loading is 1-3 wt% relative to the oleic acid.

  • Attach a reflux condenser and heat the mixture to the desired reaction temperature (typically 60-75°C) with continuous stirring.

  • Monitor the reaction progress by taking small aliquots and analyzing them by titration or GC. A typical reaction time is 3-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the excess methanol and any other volatile impurities using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if required.

Protocol 2: Enzyme-Catalyzed Synthesis of this compound

This protocol provides a general method for the enzymatic synthesis of this compound using an immobilized lipase.

Materials:

  • Oleic acid

  • Methanol (anhydrous)

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (3Å, activated)

  • Shaking incubator or stirred reactor

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine oleic acid and methanol. A molar ratio of 1:1.5 to 1:2 (oleic acid:methanol) is a good starting point.

  • Add the immobilized lipase. A typical enzyme loading is 0.25-0.75 wt% of the total reactants.[18]

  • Add activated molecular sieves to the mixture to remove the water produced during the reaction.

  • Incubate the reaction at the optimal temperature for the specific lipase (typically 40-55°C) with continuous agitation (e.g., 170 rpm in a shaking incubator).[18]

  • Monitor the reaction over time (e.g., 24-48 hours) by analyzing samples for oleic acid conversion.[18]

  • Upon completion, separate the immobilized lipase and molecular sieves from the product mixture by filtration. The lipase can often be washed and reused.

  • Evaporate the excess methanol under reduced pressure to obtain the this compound.

Data Presentation

Table 1: Comparison of Optimized Conditions for this compound Production with Different Catalysts.

Catalyst TypeCatalyst ExampleTemperature (°C)Methanol:Oleic Acid (Molar Ratio)Catalyst LoadingReaction Time (h)Conversion/Yield (%)Reference
Homogeneous AcidSulfuric Acid60-7515:1 - 35:11-5 wt%3-12>95[1][10]
Heterogeneous AcidChitosan-SO₃H7515:13 wt%395.7[10]
Heterogeneous AcidSulfonated Orange Peel8015:17 wt%196.5
PhotocatalystTiO₂5555:120% w/w498[9]
EnzymaticImmobilized Lipase35-551.5:1 - 3.33:10.25-12 wt%2.5-4896.7 - 99[11][18]

Visualizations

Catalyst_Selection_Workflow start Start: this compound Synthesis Goal feedstock_ffa High Free Fatty Acid (FFA) Feedstock? start->feedstock_ffa homogeneous_acid Homogeneous Acid Catalyst (e.g., H₂SO₄) feedstock_ffa->homogeneous_acid Yes mild_conditions Mild Reaction Conditions Required? feedstock_ffa->mild_conditions No separation_concern Catalyst Separation a Concern? homogeneous_acid->separation_concern heterogeneous_acid Heterogeneous Acid Catalyst (e.g., Sulfonated Resin) end_product This compound Product heterogeneous_acid->end_product mild_conditions->heterogeneous_acid No enzymatic Enzymatic Catalyst (Lipase) mild_conditions->enzymatic Yes enzymatic->end_product separation_concern->heterogeneous_acid Yes separation_concern->end_product No Troubleshooting_Workflow start Low this compound Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst increase_catalyst Increase Catalyst Loading or Regenerate check_catalyst->increase_catalyst Issue Found check_water Check for Water Contamination check_catalyst->check_water OK end_good Yield Improved increase_catalyst->end_good remove_water Dry Reactants / Use Water Removal Method check_water->remove_water Issue Found check_temp Verify Reaction Temperature check_water->check_temp OK remove_water->end_good optimize_temp Adjust Temperature to Optimal Range check_temp->optimize_temp Not Optimal check_ratio Review Methanol:Oleic Acid Ratio check_temp->check_ratio Optimal optimize_temp->end_good increase_methanol Increase Excess Methanol check_ratio->increase_methanol Too Low check_ratio->end_good Sufficient increase_methanol->end_good

References

Technical Support Center: Scaling Up Methyl Oleate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up methyl oleate production from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when scaling up the Fischer esterification for this compound production?

A1: The primary challenge is managing the reaction equilibrium. Fischer esterification is a reversible reaction between an alcohol (methanol) and a carboxylic acid (oleic acid) to form an ester and water.[1] At a larger scale, it can be difficult to drive the reaction to completion. To favor product formation, two main strategies are employed: using a large excess of the alcohol (methanol) and actively removing the water byproduct as it forms, for instance, through distillation or by using dehydrating agents.[1][2]

Q2: Why does the optimal temperature from my lab-scale experiment not work as effectively in the pilot reactor?

A2: This is typically due to differences in heat transfer and distribution.[3] Pilot-scale reactors have a smaller surface-area-to-volume ratio than lab glassware, making it harder to efficiently add or remove heat. This can lead to "hot spots" or "cold zones" within the reactor, resulting in incomplete reactions or the formation of unwanted byproducts.[3] Pilot plant piping systems are also more complex and have more heat sinks, such as valves and supports, which can lead to greater heat loss than anticipated from lab-scale data.[4]

Q3: Should I use a homogeneous or heterogeneous catalyst for pilot-scale production?

A3: The choice depends on your process design and purification capabilities.

  • Homogeneous catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) are often highly active but present significant challenges at pilot scale, including reactor corrosion, difficulty in recovery, and the need for extensive washing and neutralization steps, which generates wastewater.[2][5]

  • Heterogeneous catalysts (e.g., ion-exchange resins, sulfated metal oxides) are generally preferred for larger-scale operations as they are easily separated from the product mixture (simplifying purification), are less corrosive, and can be regenerated and reused.[2] However, they can be prone to deactivation.[6]

Q4: What causes my solid acid catalyst to lose activity during the pilot run?

A4: Catalyst deactivation at the pilot scale can occur for several reasons. For solid acid catalysts, common causes include the leaching of active sulfonic acid groups into the reaction mixture, the formation of sulfonic esters by reaction with excess methanol, or the blockage of active sites by reactants or products.[6][7] The physical structure of the catalyst may also change over time.[6]

Troubleshooting Guide

Issue 1: Low Conversion of Oleic Acid (<95%)
Potential Cause Recommended Action
Equilibrium Limitation Increase the molar ratio of methanol to oleic acid. Ratios from 6:1 up to 55:1 have been used to push the equilibrium towards the product.[6][8] Implement a method to remove water from the reaction, such as a Dean-Stark trap in batch mode or using a reactive distillation column in continuous mode.[1][9]
Poor Mixing/Mass Transfer Limitation Inadequate mixing can create zones where reactants are not in sufficient contact, especially in viscous reaction mixtures.[3] Verify that the agitator design and speed are appropriate for the pilot reactor's geometry and fluid properties. Consider using computational fluid dynamics (CFD) simulations to optimize mixing.[3] In multiphase reactions, mass transfer can be the rate-limiting step.[10]
Insufficient Reaction Temperature A decrease in conversion can occur if the temperature is too low.[11] Ensure the heating system of the pilot reactor is achieving and maintaining the target temperature throughout the bulk of the reaction mixture. Account for potential heat loss in larger systems.[4]
Catalyst Deactivation If using a solid catalyst, check for signs of deactivation.[6] For the first cycle, deactivation may be due to the formation of sulfonic esters; in subsequent cycles, leaching of sulfur is often the main cause.[6] Consider regenerating the catalyst or using a fresh batch.
Issue 2: Product Purity is Low (Presence of Unreacted Oleic Acid and Byproducts)
Potential Cause Recommended Action
Inefficient Downstream Purification The presence of unreacted oleic acid, catalyst, and water can complicate purification. Neutralize and wash the crude product to remove acid catalyst and soaps before distillation.[5] Utilize vacuum fractional distillation to effectively separate this compound from less volatile components.[12]
Side Reactions Localized overheating due to poor heat distribution can cause thermal degradation or unwanted side reactions.[3] Optimize the reactor's heating/cooling jacket and agitation to ensure uniform temperature control.
Incomplete Reaction See "Low Conversion of Oleic Acid" above. An incomplete reaction will lead to a higher load of starting material in the purification train.

Data Presentation: Lab vs. Pilot Scale Parameters

The following table summarizes typical operational parameters for this compound synthesis at different scales. Note that optimal conditions can vary significantly based on the specific catalyst and equipment used.

ParameterLaboratory Scale (Batch)Pilot Scale (Batch/Continuous)
Reactant Volume 50 mL - 1 L[12]100 L - 1000 L
Reactant Molar Ratio (Methanol:Oleic Acid) 2:1 to 15:1[12][13]6:1 to 55:1 (Higher excess used to drive conversion)[6][8]
Catalyst Type Homogeneous (H₂SO₄) or Heterogeneous (Resins, Enzymes)[11][14]Heterogeneous (e.g., Amberlyst-16, Sulfated Oxides) preferred[5]
Catalyst Loading (wt% of Oleic Acid) 1% - 20%[8][11]5% - 15% (Often optimized for cost and reusability)[6]
Temperature 55 - 70 °C[6][12]65 - 140 °C (Higher temps may be used in flow reactors)[5][6]
Reaction Time 2 - 10 hours[6][13]4 - 8 hours (Can be shorter in continuous systems)[5][6]
Typical Conversion/Yield 93% - 99%[13]>98% (Target for efficient downstream processing)[5]
Water Removal Molecular Sieves or Dean-Stark[1][12]Reactive Distillation or Pervaporation Membranes[2]

Experimental Protocols

Lab-Scale Synthesis of this compound (Batch Process)

This protocol is based on a typical laboratory procedure for Fischer esterification.

  • Reactor Setup: Place a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe in a heating mantle.

  • Charging Reactants: Add oleic acid (e.g., 0.2 mol, ~56.4 g) and methanol (e.g., 1.2 mol, ~38.4 g, a 6:1 molar ratio) to the flask.

  • Catalyst Addition: While stirring, slowly add the acid catalyst. For a homogeneous catalyst, add concentrated sulfuric acid (e.g., 1-2% of the oleic acid weight). For a heterogeneous catalyst, add an ion-exchange resin (e.g., 10% of the oleic acid weight).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress by taking small samples periodically and analyzing the acid value via titration to determine the conversion of oleic acid.[12] Continue heating for 4-8 hours or until the acid value becomes constant.

  • Workup and Purification:

    • Cool the mixture to room temperature. If a heterogeneous catalyst was used, filter it off.

    • Transfer the mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the excess methanol and purify the this compound using vacuum distillation.[12]

Pilot-Scale Synthesis of this compound (Fed-Batch Process)

This protocol outlines a conceptual approach for a pilot-scale reaction.

  • Reactor Preparation: Ensure the pilot reactor (e.g., 200 L jacketed glass-lined steel reactor) is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with the initial amount of oleic acid. Begin agitation to ensure good mixing.

  • Catalyst Introduction: Add the heterogeneous catalyst beads or powder to the reactor.

  • Heating and Methanol Feed: Heat the reactor contents to the target temperature (e.g., 80°C) using the heating jacket. Begin a continuous or semi-continuous feed of pre-heated methanol. An excess molar ratio is used to drive the reaction.

  • Reaction and Water Removal: Maintain the reaction temperature and agitation. If the reactor is equipped for reactive distillation, continuously remove the water-methanol azeotrope from the top of a packed column to shift the equilibrium.[9]

  • Monitoring: Use in-line process analytical technology (PAT), such as near-infrared (NIR) spectroscopy, or take regular samples to monitor the conversion of oleic acid.

  • Product Recovery: Once the reaction reaches the desired conversion, stop the methanol feed and cool the reactor.

  • Purification:

    • Separate the solid catalyst using an appropriate filtration system (e.g., a Nutsche filter).

    • Transfer the crude this compound to a downstream purification train.

    • Use a vacuum distillation column to remove excess methanol (which can be recycled) and purify the final this compound product.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_analysis Analysis & Validation lab_opt Process Optimization (Temp, Ratio, Catalyst) kinetic Kinetic Studies analytical Analytical Method Development safety Safety Review (HAZOP) analytical->safety Tech Transfer equip Equipment Selection (Reactor, Pumps, Filters) shakedown Shakedown Runs (Water/Solvent Batch) pilot_run Pilot Production Run data Data Collection (Temp, Pressure, Yield) pilot_run->data Process Data validation Process Validation report Scale-Up Report report->lab_opt Re-optimization (If Needed) Troubleshooting_Tree start Problem: Low this compound Yield cause1 Equilibrium Limitation? start->cause1 cause2 Poor Mixing? start->cause2 cause3 Catalyst Issue? start->cause3 cause4 Incorrect Temp? start->cause4 sol1a Increase Methanol:Acid Ratio cause1->sol1a Yes sol1b Implement Water Removal (e.g., Reactive Distillation) cause1->sol1b Yes sol2a Increase Agitator Speed cause2->sol2a Yes sol2b Evaluate Impeller Design cause2->sol2b Yes sol3a Check for Catalyst Deactivation cause3->sol3a Yes sol3c Ensure Proper Catalyst Loading cause3->sol3c Yes sol4a Verify Temperature Profile in Reactor cause4->sol4a Yes sol4b Check for Hot/Cold Spots cause4->sol4b Yes sol3b Regenerate or Replace Catalyst sol3a->sol3b

References

Technical Support Center: Machine Learning for Methyl Oleate Production Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of methyl oleate production using machine learning. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during experimentation and model development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and data modeling.

Experimental Process Troubleshooting

Question: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low this compound yield can stem from several factors. Here's a systematic approach to identify and resolve the issue:

  • Incomplete Reaction: The esterification or transesterification reaction may not be reaching completion.

    • Verify Reaction Time and Temperature: Ensure that the reaction is running for the optimal duration and at the recommended temperature. In some studies, increasing the reaction time has a direct positive effect on the conversion of free fatty acids.[1] For enzymatic synthesis, temperatures around 55°C are common.[2]

    • Check Catalyst Activity: The catalyst, whether it's an enzyme or a chemical catalyst, may have lost its activity. For reusable catalysts, consider that their activity can decrease after several cycles.[3][4] If using a new batch of catalyst, ensure it has been stored correctly.

    • Molar Ratio of Reactants: The ratio of methanol to oleic acid is a critical parameter. An excess of methanol is often required to drive the reaction towards the product side.[5] Molar ratios can range from 3:1 to as high as 55:1 depending on the catalyst and reaction conditions.[1][6]

  • Feedstock Quality: The purity of your oleic acid and methanol can significantly impact the reaction.

    • High Free Fatty Acid (FFA) Content: If you are using a feedstock with high FFA content, a base catalyst can lead to soap formation, which complicates product separation and reduces yield.[7] An acid-catalyzed esterification pre-treatment step might be necessary to reduce the FFA content.

    • Water Content: The presence of water in the reactants can inhibit the reaction, especially in enzymatic esterification where it can lead to the reverse reaction (hydrolysis).[2] Consider using molecular sieves to remove water from the reaction mixture.[8]

    • Other Impurities: Impurities in the feedstock can interfere with the catalyst and reduce its effectiveness.[9][10]

  • Product Separation and Purification: Issues during the workup can lead to loss of product.

    • Inefficient Separation of Glycerol: In transesterification, incomplete separation of the glycerol byproduct can contaminate the this compound layer.

    • Washing Steps: Ensure proper washing of the biodiesel phase to remove unreacted methanol, catalyst, and other impurities.

Question: I'm observing catalyst deactivation after only a few runs. How can I improve catalyst stability and reusability?

Answer: Catalyst deactivation is a common challenge. Here are some strategies to mitigate this issue:

  • Optimize Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures, can degrade the catalyst.[5] Ensure you are operating within the recommended temperature range for your specific catalyst.

  • Catalyst Washing and Regeneration: After each reaction cycle, it's crucial to properly wash the catalyst to remove any adsorbed products or byproducts that may block active sites.[3] Follow a validated regeneration protocol for your catalyst, which may involve washing with a solvent like methanol and then drying under vacuum.[3]

  • Investigate Catalyst Leaching: For solid catalysts, ensure that the active components are not leaching into the reaction mixture. This can be checked by analyzing the product for traces of the catalyst.

  • Consider Catalyst Support: The choice of support material for an immobilized enzyme or a solid catalyst can significantly impact its stability.

Machine Learning Model Troubleshooting

Question: My machine learning model has a high R² value on the training data but performs poorly on the test data. What's happening and how do I fix it?

Answer: This is a classic case of overfitting . The model has learned the training data too well, including the noise, and is not able to generalize to new, unseen data. Here’s how to address it:

  • Cross-Validation: Use k-fold cross-validation during training.[11][12][13][14][15] This technique involves splitting the training data into 'k' subsets and training the model 'k' times, each time using a different subset as the validation set. This provides a more robust estimate of the model's performance on unseen data.

  • Regularization: For models like linear regression, regularization techniques can be applied to penalize large model coefficients, which can help prevent overfitting.

  • Simplify the Model: If you are using a complex model like a deep neural network, try a simpler model like Random Forest or Support Vector Regression.[16][17] Complex models are more prone to overfitting, especially with smaller datasets.

  • Get More Data: If feasible, increasing the size of your training dataset can help the model learn the underlying patterns better and be less susceptible to noise.

  • Feature Selection: Ensure that you are only using relevant input features for your model. Including irrelevant features can add noise and contribute to overfitting.

  • Hyperparameter Tuning: Overly complex hyperparameter settings can lead to overfitting.[18] Use techniques like grid search or randomized search with cross-validation to find the optimal hyperparameters that balance bias and variance.

Question: The predictions from my machine learning model are not accurate, and the error metrics (RMSE, MAE) are high. What steps can I take to improve my model's performance?

Answer: High prediction error can be due to several factors. Here's a checklist to improve your model's accuracy:

  • Data Quality: Ensure your experimental data is accurate and reliable. Outliers or errors in your data will lead to a poorly performing model. Preprocessing steps like normalization and outlier removal are important.

  • Feature Engineering: The input variables (features) you use to train your model are crucial. Consider if there are other experimental parameters that could be influencing the this compound yield that you are not currently including.

  • Algorithm Selection: Different machine learning algorithms have different strengths and weaknesses.[19][20][21] It's recommended to try several different models (e.g., Random Forest, Gradient Boosting, Support Vector Machines, Artificial Neural Networks) and compare their performance on your dataset.[11][16][22][23]

  • Hyperparameter Optimization: The performance of many machine learning models is sensitive to their hyperparameters.[18] Systematically tune the hyperparameters of your chosen model using techniques like grid search or Bayesian optimization.

  • Ensemble Methods: Techniques like Random Forest and AdaBoost, which combine the predictions of multiple models, often lead to better performance than a single model.[16][19][24]

Frequently Asked Questions (FAQs)

Experimental FAQs

  • What is the optimal methanol to oleic acid molar ratio for this compound production? The optimal molar ratio can vary significantly depending on the catalyst and reaction conditions. While a stoichiometric ratio of 1:1 is required for the esterification reaction, an excess of methanol is typically used to shift the equilibrium towards the product. Ratios from 6:1 to 15:1 are commonly reported for achieving high yields.[5][25]

  • What is the effect of temperature on the enzymatic synthesis of this compound? Temperature plays a crucial role in enzyme activity. Generally, increasing the temperature will increase the reaction rate up to an optimal point. Beyond this temperature, the enzyme can denature and lose its activity. For many lipases used in this compound synthesis, the optimal temperature is around 55-65°C.[5][6]

  • Can I use a feedstock with a high free fatty acid (FFA) content? Yes, but it requires special consideration. Using a standard base catalyst with high FFA feedstock will lead to soap formation.[7] To process high FFA oils, you can either use a two-step process (acid esterification followed by base transesterification) or use an acid catalyst that can simultaneously perform both reactions.

Machine Learning FAQs

  • Which machine learning model is best for predicting this compound yield? There is no single "best" model, as the performance depends on the specific dataset. However, studies have shown that ensemble methods like Random Forest and Gradient Boosting, as well as Artificial Neural Networks (ANNs), often perform well in predicting biodiesel yield with high accuracy.[16][17][21] It is recommended to compare the performance of several models on your data.

  • What are the most important input variables for a machine learning model to predict this compound yield? The most influential process parameters are typically:

    • Methanol to oil molar ratio[5][22]

    • Catalyst concentration[5][22]

    • Reaction temperature[5][22]

    • Reaction time[5][22]

    • Agitation speed[22]

  • How much data do I need to train a reliable machine learning model? The amount of data required depends on the complexity of the model and the number of input variables. Generally, more data is better. For a reliable model, it is advisable to have a dataset with a sufficient number of experimental runs that cover a wide range of the input parameter space.

Data Presentation

Table 1: Comparison of Machine Learning Model Performance for Biodiesel Yield Prediction

Machine Learning ModelR² (Coefficient of Determination)RMSE (Root Mean Square Error)MAE (Mean Absolute Error)Reference
Decision Tree0.970.89-[20]
Random Forest---[19][24]
AdaBoost Regression---[16][19][24]
Polynomial Regression0.9561.541.43[11]
Boosted GPR-4.81502.3184[26]
Boosted KNN-6.51805.21954[26]
Boosted MLP-9.80718.38008[26]

Note: "-" indicates data not specified in the cited source.

Table 2: Optimized Process Parameters for this compound Production from Various Studies

CatalystMethanol/Oleic Acid Molar RatioCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Max. Yield/Conversion (%)Reference
PW/UiO/CNTs-OH14.3:16.5468.81.592.9[3][27]
[C3SO3Hnhp]HSO49:112.570497.4[4]
Biomass-Based Solid Polymeric15:1375395.7[25][28]
MgO-0.2g for 1g oleic acid140698[29]
Sulfuric Acid3:11100-99.7[1]
TiO2 (Photocatalytic)55:12055498[6]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Enzymatic Esterification of Oleic Acid to this compound

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

  • Reactant Preparation:

    • Accurately weigh oleic acid and dispense it into a reaction vessel (e.g., a screw-capped flask).

    • Add the desired molar ratio of methanol to the oleic acid.

    • (Optional) Add molecular sieves to the mixture to remove any residual water.

  • Enzyme Addition:

    • Add the immobilized lipase catalyst to the reaction mixture. The catalyst loading is typically expressed as a weight percentage of the total reactants.

  • Reaction:

    • Place the reaction vessel in a shaking incubator or a stirred reactor set to the desired temperature (e.g., 55°C) and agitation speed.

    • Allow the reaction to proceed for the predetermined reaction time.

  • Catalyst Separation:

    • After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The catalyst can then be washed and stored for reuse.

  • Product Purification:

    • Remove any unreacted methanol and water from the product mixture, typically by vacuum distillation.[25]

  • Analysis:

    • Analyze the final product to determine the conversion of oleic acid and the yield of this compound. This is commonly done using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[25][30]

Protocol 2: Machine Learning-Based Optimization Workflow

This protocol describes the steps to develop and use a machine learning model to optimize this compound production.

  • Data Collection:

    • Conduct a series of experiments based on a design of experiments (DOE) methodology, such as a central composite design or Box-Behnken design.[31][32] Vary the key process parameters (e.g., temperature, catalyst loading, molar ratio, reaction time) across a defined range.

    • For each experimental run, accurately measure the this compound yield.

  • Data Preprocessing:

    • Organize the collected data into a structured format (e.g., a spreadsheet or a database) with input variables and the corresponding output (yield).

    • Clean the data by handling any missing values or outliers.

    • Split the dataset into a training set and a testing set (e.g., 80% for training, 20% for testing).

  • Model Training and Selection:

    • Select a few candidate machine learning algorithms (e.g., Random Forest, Support Vector Regression, Artificial Neural Network).

    • Train each model on the training dataset.

    • Use k-fold cross-validation on the training set to tune the hyperparameters of each model and to get a reliable estimate of their performance.

  • Model Evaluation:

    • Evaluate the performance of the trained models on the held-out testing set using metrics like R², RMSE, and MAE.

    • Select the best-performing model based on these evaluation metrics.

  • Optimization:

    • Use the trained model to predict the this compound yield for a wide range of input parameter combinations.

    • Employ an optimization algorithm (or simply analyze the model's predictions) to identify the optimal set of process parameters that maximize the predicted yield.

  • Experimental Validation:

    • Perform experiments under the predicted optimal conditions to validate the model's prediction. The experimental yield should be close to the predicted yield.

Mandatory Visualization

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis prep1 Weigh Oleic Acid prep2 Add Methanol prep1->prep2 prep3 Add Catalyst prep2->prep3 reaction Incubate at Controlled Temperature and Agitation prep3->reaction Start Reaction sep1 Separate Catalyst reaction->sep1 Reaction Complete sep2 Remove Excess Methanol sep1->sep2 analysis GC/NMR Analysis of This compound Yield sep2->analysis Purified Product

Caption: Experimental workflow for this compound production.

ML_Optimization_Workflow cluster_data Data Handling cluster_model Modeling cluster_deploy Optimization & Validation data_coll Data Collection (DOE) data_prep Data Preprocessing data_coll->data_prep data_split Train-Test Split data_prep->data_split model_train Model Training with K-Fold Cross-Validation data_split->model_train model_eval Model Evaluation (R², RMSE, MAE) model_train->model_eval optimization Identify Optimal Conditions model_eval->optimization Select Best Model validation Experimental Validation optimization->validation

Caption: Machine learning workflow for process optimization.

References

Validation & Comparative

A Comparative Analysis of Methyl Oleate and Ethyl Oleate as Biofuels

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Scientists

In the pursuit of sustainable energy, biodiesel derived from fatty acids has emerged as a leading alternative to petroleum-based diesel. Among the various fatty acid esters, oleic acid esters are particularly significant due to the high abundance of oleic acid in many common feedstocks like rapeseed, sunflower, and soybean oils. This guide provides a detailed comparative analysis of two prominent oleic acid-based biofuels: Methyl Oleate (FAME - Fatty Acid Methyl Ester) and Ethyl Oleate (FAEE - Fatty Acid Ethyl Ester). The comparison focuses on key performance properties, supported by experimental data, to inform researchers and professionals in the field of biofuel development.

Quantitative Performance Data

The suitability of a substance as a biofuel is determined by several key physicochemical properties that influence its behavior in a diesel engine. These properties are governed by international standards such as ASTM D6751 in the United States and EN 14214 in Europe.[1][2][3] The table below summarizes the critical performance data for this compound and ethyl oleate.

PropertyTest MethodThis compoundEthyl OleateASTM D6751 / EN 14214 Limits
Cetane Number ASTM D613~57[4]~54-72[5]Min 47 (ASTM) / Min 51 (EN)[1][6][7]
Kinematic Viscosity @ 40°C (mm²/s) ASTM D445~4.5[8][9]~4.7 - 5.0[10][11]1.9 - 6.0 (ASTM) / 3.5 - 5.0 (EN)
Oxidation Stability @ 110°C (hours) EN 14112> 3 (Varies with antioxidants)> 3 (Varies with antioxidants)Min 3 (ASTM) / Min 8 (EN 14214:2012)
Cloud Point (°C) ASTM D2500~ -2 to 0~ -1 to 1Reported for climatic conditions
Cold Filter Plugging Point (CFPP) (°C) ASTM D6371~ -5~ -4Reported for climatic conditions
Gross Heat of Combustion (MJ/kg) Bomb Calorimeter~39.9[12]~40.0No standard limit, but compared to diesel (~45)
Density @ 15°C ( kg/m ³) ASTM D1298~875~871860 - 900 (EN)

Analysis of Biofuel Properties

1. Cetane Number (Ignition Quality): The cetane number (CN) is a critical measure of a fuel's ignition quality in a compression-ignition engine.[6] A higher cetane number corresponds to a shorter ignition delay period, leading to smoother combustion.[7] Both methyl and ethyl oleate exhibit high cetane numbers, well above the minimum requirements of both ASTM D6751 and EN 14214 standards.[1][7] The long, straight C18 chain of the oleate molecule contributes to these favorable values.[13] While some studies suggest ethyl esters can have slightly higher cetane numbers than their methyl counterparts, both are considered high-quality diesel fuels in terms of ignition.[14]

2. Kinematic Viscosity: Viscosity affects the atomization of fuel upon injection into the combustion chamber.[9] High viscosity can lead to poor atomization, incomplete combustion, and the formation of engine deposits.[15] Both methyl and ethyl oleate have viscosities that fall within the specified ranges of biodiesel standards.[8] Ethyl oleate typically presents a slightly higher viscosity than this compound, a difference attributed to its larger ester head group.[11] This minor difference is generally not significant enough to impact engine performance negatively.

3. Oxidation Stability: Oxidation stability is a measure of a fuel's resistance to degradation during storage.[16] The presence of double bonds in the fatty acid chain makes biodiesel susceptible to oxidation, which can form gums and sediments that clog fuel filters and injectors. As monounsaturated esters, both methyl and ethyl oleate offer a good balance, demonstrating significantly better stability than polyunsaturated esters (like linoleates) while maintaining good cold flow properties.[17][18] Their stability can be further enhanced with the addition of antioxidants to meet the stringent 8-hour minimum of the EN 14214 standard.[19]

4. Cold Flow Properties (Cloud Point & CFPP): Cloud Point (CP) is the temperature at which wax crystals first become visible, while the Cold Filter Plugging Point (CFPP) is the temperature at which these crystals will clog a fuel filter.[20][21] Due to their long, saturated-like chains, oleates have moderate cold flow properties compared to more unsaturated esters. Methyl and ethyl oleate have very similar CP and CFPP values. Blending with esters of shorter chain fatty acids or using cold flow improver additives can enhance their performance in colder climates.[22]

5. Heat of Combustion (Energy Content): The heat of combustion determines the energy released when the fuel is burned. Due to their oxygen content (around 10-11%), biodiesels generally have a slightly lower energy content than petroleum diesel.[7] this compound and ethyl oleate have nearly identical heats of combustion, indicating they will produce comparable power output in an engine.[11]

Logical & Experimental Workflow

The production and evaluation of these biofuels follow a distinct workflow, from the chemical synthesis via transesterification to the final property testing against established standards.

workflow cluster_production Biofuel Production cluster_separation Purification cluster_products Products & Byproducts cluster_testing Quality Control & Analysis (ASTM/EN Standards) reactants Triglyceride (Oleic Rich Oil) + Alcohol (Methanol or Ethanol) reaction Transesterification Reaction reactants->reaction Input catalyst Catalyst (e.g., NaOH, KOH) catalyst->reaction   Catalyzes separation Gravity Separation reaction->separation Output Mixture washing Water Washing separation->washing biodiesel Crude Methyl/Ethyl Oleate (Biodiesel Phase) separation->biodiesel glycerol Crude Glycerol (Byproduct Phase) separation->glycerol drying Drying washing->drying final_product Final Biofuel Product drying->final_product Purified Biofuel biodiesel->washing test1 Cetane Number (ASTM D613) test2 Viscosity (ASTM D445) test3 Oxidation Stability (EN 14112) test4 Cold Flow (ASTM D2500/D6371) final_product->test1 Sample for Testing final_product->test2 Sample for Testing final_product->test3 Sample for Testing final_product->test4 Sample for Testing

Caption: Production and quality control workflow for fatty acid ester biofuels.

Experimental Protocols

The data presented in this guide is derived from standardized test methods. Below are summaries of the protocols for the key experiments.

1. Cetane Number (ASTM D613): This method determines the ignition quality of the fuel using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[7]

  • Apparatus: A specialized CFR engine with a variable compression ratio.

  • Principle: The fuel sample is run in the engine under standard conditions, and its ignition delay (the time between fuel injection and ignition) is measured.

  • Procedure: The engine's compression ratio is adjusted until the fuel exhibits a specific, fixed ignition delay. This compression ratio is then compared to the compression ratios required for reference fuel blends (a mixture of n-cetane, with a CN of 100, and heptamethylnonane, with a CN of 15) to achieve the same ignition delay. The cetane number of the sample is the percentage by volume of n-cetane in the reference blend that matches its performance.[14]

2. Kinematic Viscosity (ASTM D445): This protocol measures the resistance to flow of the biofuel under gravity.[23]

  • Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timer.[24]

  • Principle: The method measures the time it takes for a fixed volume of the fuel to flow through the capillary of the viscometer at a precisely controlled temperature.

  • Procedure: The viscometer is filled with the sample and placed in a temperature-controlled bath, typically set at 40°C for biodiesel.[9] After thermal equilibrium is reached, the fuel is drawn up the capillary tube by suction. The time taken for the liquid meniscus to pass between two marked points is measured. The kinematic viscosity (in mm²/s or centistokes) is calculated by multiplying this flow time by the viscometer's calibration constant.[8]

3. Oxidation Stability (EN 14112 - Rancimat Method): This is an accelerated oxidation test to determine the fuel's stability.[25][26]

  • Apparatus: A Rancimat instrument, which consists of a heating block for reaction vessels and a measurement vessel with an electrode for conductivity measurement.[16]

  • Principle: The sample is exposed to a stream of air at an elevated temperature (110°C) to accelerate the oxidation process. During oxidation, volatile organic acids (primarily formic acid) are formed as secondary byproducts.

  • Procedure: A precise amount of the biodiesel sample (typically 3g) is placed in a reaction vessel.[25] The vessel is heated to 110°C while a continuous stream of purified air is bubbled through it. The off-gases are passed into a separate vessel containing deionized water. The instrument continuously measures the electrical conductivity of this water. A sharp increase in conductivity marks the appearance of the volatile acids, indicating the end of the induction period. This induction time, in hours, is reported as the oxidation stability.[16]

4. Cold Filter Plugging Point (ASTM D6371): This test provides an indication of the low-temperature operability of the fuel.[27]

  • Apparatus: A test jar, a cooling bath, a pipette with a standardized 45-micron wire mesh filter, and a vacuum system.[28]

  • Principle: The fuel is cooled at a specified rate and periodically tested for its ability to be drawn through the fine mesh filter within a set time frame.

  • Procedure: A 20 mL sample of the fuel is cooled in the cooling bath. At every 1°C interval, a vacuum is applied to draw the sample through the 45-micron filter into the pipette. The test continues until the wax crystals that have formed in the fuel become substantial enough to slow the flow, preventing the pipette from filling within 60 seconds. The temperature at which this failure occurs is recorded as the CFPP.[28]

Conclusion

Both this compound and ethyl oleate are excellent biodiesel fuels that comfortably meet the key property requirements set by major international standards. The choice between them often comes down to economic and logistical factors rather than significant performance differences.

  • This compound: Produced using methanol, which is typically cheaper and more widely available from fossil fuel sources, making the production process more established and economical.

  • Ethyl Oleate: Produced using ethanol, which can be sourced from renewable biological processes (bio-ethanol).[29] This offers the potential for a 100% renewable biofuel. However, the production process can be more challenging due to the tendency of ethyl esters to form emulsions during purification.[11]

From a purely technical standpoint, the performance of both fuels is remarkably similar. Ethyl oleate's slightly higher viscosity and comparable cold flow properties and cetane number do not present a significant disadvantage. Therefore, for researchers, the selection can be guided by the specific goals of their work, such as cost-effectiveness (favoring this compound) or the pursuit of a fully bio-based fuel (favoring ethyl oleate).

References

A Comparative Guide to Analytical Method Validation for the Quantification of Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of methyl oleate, a prevalent fatty acid methyl ester (FAME) significant in biodiesel, food science, and pharmaceutical research. The focus is on providing researchers, scientists, and drug development professionals with the data and protocols necessary to select and implement a suitable analytical method. The methods discussed are primarily Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The validation of these analytical methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline key parameters to ensure a method is fit for its intended purpose.[1][2][3][4] These parameters include specificity, linearity, range, accuracy, and precision.[5]

Comparative Overview of Analytical Techniques

The choice of analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. GC-FID is the most common and established method, while HPLC-UV offers an alternative, particularly for samples that are not suitable for GC. qNMR is a powerful technique that provides structural information and direct quantification without the need for reference standards of the analyte itself.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.[6]
Sample Prep Derivatization (transesterification) to FAMEs is typically required for oils and fats.[7]Derivatization to FAMEs is common; direct analysis of biodiesel is possible.[8][9]Minimal sample preparation, often just dissolution in a deuterated solvent.
Linearity (r²) > 0.99[10]≥ 0.995[8][9][11][12]Strong linear correlation reported.[13]
Precision (%RSD) < 5%< 3%[9][12]High precision, dependent on instrument parameters.
Accuracy (% Rec) 95.62% - 101.3%[10]81.7% - 110.9%[8]High accuracy.
LOD / LOQ LOD: 2.36 mg, LOQ: 7.87 mg (for oil sample)LOD: 0.0018% mass, LOQ: 0.0054% mass[8]Generally less sensitive than chromatographic methods.
Common Use Standard method for FAME profiles in biodiesel, food, and biological samples.[7][14]Analysis of FAMEs in biodiesel.[8] Efficient for separating challenging mixtures like methyl palmitate and oleate.[11][15]Purity assessments and quantification of major components in mixtures.[6][13]
Run Time Fast methods available (~3 min); traditional methods are longer (~50 min).[14]20 - 35 minutes.[9][12]Typically fast (minutes per sample).

Experimental Protocols

Detailed methodologies for GC-FID and HPLC-UV are provided below. These protocols are based on validated methods reported in the literature and serve as a starting point for laboratory implementation.

Protocol 1: Quantification of this compound by GC-FID

This method is suitable for the analysis of FAMEs in biodiesel or in oils after a transesterification step.

1. Sample Preparation (Transesterification of Oils):

  • Weigh approximately 25-30 mg of the oil sample into a 20 mL glass vial.

  • Add 500 µL of an internal standard solution (e.g., methyl nonadecanoate or methyl myristate).[10][14]

  • Add 5 mL of hexane, 5 mL of methanol, and 1 mL of 0.5M sodium hydroxide in methanol.[10]

  • Seal the vial and heat at 80°C with continuous stirring for 30 minutes.[10]

  • After cooling, allow the two phases to separate.

  • Transfer approximately 3 mL of the upper hexane layer, filter through anhydrous sodium sulfate, and transfer to a GC vial for injection.[10]

  • For biodiesel samples, dilute 1% (v/v) in hexane containing the internal standard.[14]

2. GC-FID Instrumentation and Conditions:

ParameterSetting
Column SCION-FAME (100m x 0.25mm x 0.2µm) or similar polar capillary column.[7]
Carrier Gas Helium at a constant flow of 1.5 mL/min.[7]
Injector Temperature: 220°C; Split ratio: 10:1; Injection Volume: 1-2 µL.[7]
Oven Program Initial temp 100°C (hold 4 min), ramp at 3°C/min to 240°C (hold ~6 min).[7]
Detector FID at 250°C - 285°C.[16]

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the this compound peak area to the internal standard peak area against the corresponding concentrations.

  • The concentration of this compound in the sample is determined from this calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

This method is effective for separating and quantifying FAMEs in biodiesel mixtures.

1. Sample Preparation:

  • Prepare calibration standards of this compound at various concentrations.

  • Dissolve a known amount of the biodiesel sample (e.g., 25 mg) in the mobile phase or a suitable solvent like acetonitrile to a known volume.[9]

2. HPLC-UV Instrumentation and Conditions:

ParameterSetting
Column Reverse-phase C18.[11][15]
Mobile Phase Isocratic elution with Acetonitrile:Water:Acetone (62%:33%:5%).[11][15]
Flow Rate 2.20 mL/min.[11][15]
Column Temp 45°C.[11][15]
Detector UV-VIS at 205 nm.[9][11][15]
Injection Vol 10 µL.[12]

3. Quantification:

  • An external calibration curve is constructed by plotting the peak area of this compound standards against their concentrations.[8]

  • The method's linearity, accuracy, and precision are validated according to ICH guidelines.[9][12]

Method Validation Workflow

The validation of an analytical procedure demonstrates that it is suitable for its intended purpose.[3] The following diagram illustrates a typical workflow for method validation based on ICH Q2(R2) guidelines.[2][3]

G Procedure Define Analytical Procedure & Intended Purpose Specificity Specificity (Analyte vs. Interferences) Procedure->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (% Recovery) Range->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay, different days/analysts) Precision->Intermediate LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Small Method Variations) LOQ->Robustness ValidationReport Validation Complete: Method is Fit for Purpose Robustness->ValidationReport

Caption: Workflow for analytical method validation based on ICH guidelines.

Performance Data Summary

The following tables summarize quantitative validation data from various studies, providing a baseline for expected performance.

Table 1: GC-FID Method Performance Data
ParameterThis compound (C18:1)Other FAMEsSource
Linearity (r²) > 0.99> 0.99 for all FAMEs
Accuracy (% Rec) 101.3%Methyl Linoleate: 99.8%
Accuracy (% Rec) 96.98%Palmitic: 96.35%, Stearic: 95.62%[10]
Precision (%RSD) < 5%< 5% for all FAMEs
LOD / LOQ N/ALOD: 2.36 mg, LOQ: 7.87 mg (as oil sample)
Resolution 3.4 (between C18:0 and C18:1)N/A
Table 2: HPLC-UV Method Performance Data
ParameterThis compoundOther FAMEsSource
Linearity (r²) ≥ 0.995Methyl Linoleate: ≥ 0.995, Methyl Linolenate: ≥ 0.995[8]
Linearity (r²) > 0.99> 0.99 for all FAMEs[9][11][15]
Accuracy (% Rec) 81.7 ± 0.2 to 110.9 ± 0.1N/A[8]
Precision (%RSD) 0.2 to 1.3N/A[8]
Precision (%RSD) < 2%N/A[11][15]
Precision (%RSD) < 3%N/A[9][12]
LOD (% mass) 0.0018Linoleate: 0.0002, Linolenate: 0.0001[8]
LOQ (% mass) 0.0054Linoleate: 0.0007, Linolenate: 0.0004[8]

References

A Comparative Guide to the Synthesis of Methyl Oleate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of methyl oleate, a key intermediate and biofuel component, presents a choice between traditional chemical methods and burgeoning enzymatic processes. This guide provides a detailed comparison of these two approaches, supported by experimental data, to inform methodology selection based on efficiency, environmental impact, and product quality.

Executive Summary

The synthesis of this compound can be broadly categorized into two primary routes: chemical synthesis, which typically employs acid or base catalysts at elevated temperatures, and enzymatic synthesis, which utilizes lipases under milder conditions. Experimental evidence demonstrates that while chemical synthesis can achieve high yields rapidly, it often requires harsh conditions and generates more waste. In contrast, enzymatic synthesis offers a more sustainable and selective alternative, producing a high-quality product with minimal environmental impact, albeit sometimes with longer reaction times.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various studies, offering a direct comparison of the performance of enzymatic and chemical synthesis methods for this compound.

Parameter Enzymatic Synthesis (Lipase-catalyzed) Chemical Synthesis (Acid-catalyzed) Chemical Synthesis (Photocatalytic - TiO2) Chemical Synthesis (Biomass-based solid acid)
Catalyst Immobilized Lipase (e.g., Lipozyme® 435, Novozym 435)[1][2]Sulfuric Acid[3][4]Titanium Dioxide (TiO2)[5][6]Sulfonated Chitosan (CS-SO3H)[7]
Reaction Temperature 35.3°C - 60°C[1][8]100°C - 170°C[3][9]55°C[5][6]75°C[7]
Reaction Time 2.5 - 72 hours[1][8]~3 hours (to completion)[7][9]4 hours[5]3 hours[7]
Methanol to Oleic Acid Molar Ratio 1.5:1 to 3.33:1[1][8]1:1 to 55:1 (variable with catalyst)[5][9]55:1[5]15:1[7]
Yield/Conversion 96.7% - 99%[1][8]Up to 99.7%[3]98%[5][6]95.7%[7]
Solvent Often solvent-free[1][10]Often solvent-freeDichloromethane (for workup)[5]Solvent-free
Key Advantages Milder reaction conditions, high selectivity, reusable catalyst, environmentally friendly.[8][11]Fast reaction rates, low-cost catalyst.[4]High conversion under mild conditions.Green and low-cost catalyst.[7]
Key Disadvantages Longer reaction times, higher initial catalyst cost.[11]Harsh reaction conditions, catalyst removal and waste generation issues.[4]Requires UV light source.Requires a relatively high molar ratio of methanol.[7]

Experimental Protocols

Enzymatic Synthesis of this compound (via Lipase)

This protocol is based on a solvent-free system utilizing an immobilized lipase.

Materials:

  • Oleic acid (technical grade, ~72% purity)[8]

  • Methanol

  • Immobilized lipase (e.g., Lipozyme® 435)

  • Molecular sieves (3 Å), activated by drying at 250°C for 16 hours[12]

  • Baffled Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • In a 50 mL baffled Erlenmeyer flask, combine oleic acid and methanol at a molar ratio of 1:1.5.[1]

  • Add the immobilized lipase at a loading of 0.75 wt% of the total substrate mass.[1]

  • To remove the water produced during the reaction and drive the equilibrium towards ester formation, add molecular sieves.[12]

  • Incubate the reaction mixture in a shaking incubator at 55°C with agitation at 170 rpm for up to 72 hours.[1]

  • Monitor the reaction progress by taking samples periodically and determining the oleic acid conversion via titration.[12]

  • Upon completion, recover the immobilized lipase and molecular sieves by centrifugation (e.g., 8000 g for 10 minutes) followed by filtration.[1]

  • Remove any residual methanol from the product mixture using a rotary evaporator under vacuum to obtain the final this compound product.[1]

Chemical Synthesis of this compound (via Acid Catalysis)

This protocol describes a conventional method using a strong acid catalyst.

Materials:

  • Oleic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Diatomaceous earth filter aid

  • Reactor with heating and distillation capabilities

Procedure:

  • Charge a reactor with 500 grams of oleic acid and 58 grams of methanol.[9]

  • Add the acid catalyst (e.g., 5 weight percent based on the oleic acid).[9]

  • Begin heating the mixture. A water/methanol mixture will start to distill at approximately 80°C.[9]

  • Continue heating to 170°C while subsurface adding methanol at a rate of 29 grams/hour.[9]

  • The reaction is considered complete when the acid value of the reaction mixture reaches approximately 1.[9]

  • After the reaction, filter the crude this compound using a diatomaceous earth filter aid to remove the catalyst and any solid impurities.[9]

Visualizing the Process and Comparison

To better illustrate the workflows and the key distinguishing factors between the two synthesis routes, the following diagrams are provided.

G cluster_enzymatic Enzymatic Synthesis Workflow cluster_chemical Chemical Synthesis Workflow e_start Reactants (Oleic Acid, Methanol) e_mix Mixing with Immobilized Lipase & Molecular Sieves e_start->e_mix e_react Incubation (55°C, 170 rpm) e_mix->e_react e_sep Separation (Centrifugation/ Filtration) e_react->e_sep e_purify Purification (Vacuum Evaporation) e_sep->e_purify e_cat_recycle Catalyst Recycling e_sep->e_cat_recycle e_prod This compound e_purify->e_prod c_start Reactants (Oleic Acid, Methanol) c_mix Mixing with Acid Catalyst c_start->c_mix c_react Heating (170°C) with Methanol Feed c_mix->c_react c_distill Distillation of Water/Methanol c_react->c_distill c_filter Filtration c_distill->c_filter c_prod This compound c_filter->c_prod c_waste Waste (Neutralized Catalyst) c_filter->c_waste

Caption: Experimental workflows for enzymatic and chemical synthesis of this compound.

G cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis main This compound Synthesis enz_cond Mild Conditions (Low Temp) main->enz_cond chem_cond Harsh Conditions (High Temp) main->chem_cond enz_cat Specific & Reusable Catalyst (Lipase) enz_cond->enz_cat enz_env Green & Sustainable enz_cat->enz_env enz_prod High Purity Product enz_env->enz_prod chem_cat Non-specific & Consumable Catalyst (Acid) chem_cond->chem_cat chem_env Waste Generation chem_cat->chem_env chem_prod High Yield chem_env->chem_prod

Caption: Logical comparison of enzymatic versus chemical synthesis of this compound.

Concluding Remarks

The choice between enzymatic and chemical synthesis of this compound is contingent upon the specific priorities of the research or production goal. For applications demanding high purity and a commitment to sustainable practices, enzymatic synthesis presents a compelling case. The milder reaction conditions and the reusability of the catalyst contribute to a greener process.[8] Conversely, where rapid, high-volume production is paramount and downstream purification is well-established, traditional chemical synthesis remains a viable, albeit less environmentally benign, option. The data and protocols presented herein provide a foundational guide for making an informed decision that aligns with both scientific and environmental objectives.

References

A Comparative Guide to the Emulsifying Properties of Methyl Oleate and Other Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emulsifying properties of methyl oleate against other commonly used surfactants. Due to a lack of direct comparative studies in publicly available literature, this document focuses on presenting the known characteristics of individual surfactants and outlines standardized experimental protocols to enable researchers to conduct their own comparative analyses.

Introduction to Emulsifiers and this compound

Emulsions are dispersions of two or more immiscible liquids, where one liquid (the dispersed phase) is distributed in the other (the continuous phase) in the form of droplets. The stability of these systems is paramount in various applications, from drug delivery systems to food products and cosmetics. Surfactants, or surface-active agents, are critical components that facilitate the formation and stabilization of emulsions by reducing interfacial tension between the two phases.

This compound, the methyl ester of oleic acid, is a fatty acid methyl ester (FAME) that has garnered interest as a bio-based and biodegradable surfactant and solvent.[1] It is used as an intermediate in the production of detergents, emulsifiers, and other wetting agents.[2] Understanding its emulsifying capabilities in comparison to established surfactants is crucial for its effective utilization in various formulations.

Key Parameters for Evaluating Emulsifying Properties

The effectiveness of an emulsifier is determined by several key parameters:

  • Emulsion Stability: The ability of an emulsion to resist changes in its properties over time. Destabilization phenomena include creaming, sedimentation, flocculation, and coalescence.

  • Droplet Size Distribution: The size and uniformity of the droplets in the dispersed phase, which significantly impacts the emulsion's stability, appearance, and rheology.[3][4][5]

  • Interfacial Tension (IFT): The force per unit length existing at the interface between two immiscible liquids. A lower IFT facilitates droplet formation and enhances emulsion stability.[6][7][8][9][10]

  • Hydrophilic-Lipophilic Balance (HLB): An empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. The HLB value helps in selecting the appropriate surfactant for a specific oil and water system to form a stable water-in-oil (W/O) or oil-in-water (O/W) emulsion.[11][12]

Comparative Data of Common Surfactants

While direct comparative experimental data including this compound is scarce, the following tables summarize the known properties of this compound and other widely used surfactants based on available literature.

Table 1: Physicochemical Properties of Selected Surfactants

SurfactantChemical ClassMolecular FormulaAppearanceSolubility
This compound Fatty Acid Methyl EsterC₁₉H₃₆O₂Clear yellow liquidInsoluble in water, soluble in organic solvents.[2]
Polysorbate 80 (Tween 80) Polyoxyethylene sorbitan esterC₆₄H₁₂₄O₂₆Viscous, yellow liquidWater-soluble
Sorbitan Monooleate (Span 80) Sorbitan esterC₂₄H₄₄O₆Viscous, yellow to amber liquidInsoluble in water, soluble in oil
Sodium Dodecyl Sulfate (SDS) Anionic surfactantC₁₂H₂₅NaO₄SWhite or cream-colored solidSoluble in water

Table 2: Emulsifying Properties of Selected Surfactants

SurfactantHLB ValueTypical Emulsion Type
This compound Not experimentally determined in reviewed literatureUsed as an emulsifier and intermediate[2]
Polysorbate 80 (Tween 80) 15.0[13]Oil-in-Water (O/W)
Sorbitan Monooleate (Span 80) 4.3[13][14]Water-in-Oil (W/O)
Sodium Dodecyl Sulfate (SDS) ~40Oil-in-Water (O/W)

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of the emulsifying properties of this compound and other surfactants, the following experimental protocols are recommended.

Emulsion Formation

Objective: To create emulsions under standardized conditions for comparative testing.

Materials:

  • Oil phase (e.g., mineral oil, vegetable oil)

  • Aqueous phase (e.g., deionized water)

  • Surfactants to be tested (e.g., this compound, Tween 80, Span 80, SDS) at various concentrations.

Procedure:

  • Prepare the oil phase and the aqueous phase separately.

  • Dissolve the surfactant in the appropriate phase (e.g., oil-soluble surfactants like Span 80 and potentially this compound in the oil phase; water-soluble surfactants like Tween 80 and SDS in the aqueous phase).

  • Gradually add the dispersed phase to the continuous phase while applying high shear using a homogenizer (e.g., rotor-stator homogenizer or microfluidizer) at a constant speed and for a fixed duration.

  • Ensure the temperature is controlled throughout the process.

Emulsion Stability Assessment

Objective: To quantify the stability of the prepared emulsions over time.

Method: Turbiscan Analysis The Turbiscan technology, based on Static Multiple Light Scattering, is a powerful tool for monitoring emulsion stability without dilution.[15][16][17]

Procedure:

  • Transfer a sample of the freshly prepared emulsion into a cylindrical glass cell.

  • Place the cell in the Turbiscan analyzer.

  • The instrument scans the entire length of the sample, measuring backscattering and transmission of a light source (typically 880 nm) at defined time intervals.

  • The Turbiscan Stability Index (TSI) is calculated, which provides a quantitative measure of the overall emulsion instability. A lower TSI value indicates higher stability.

  • Analyze the backscattering profiles to identify specific destabilization mechanisms such as creaming, sedimentation, and clarification.

Droplet Size Distribution Analysis

Objective: To determine the size and distribution of the droplets in the emulsion.

Method: Dynamic Light Scattering (DLS) or Nuclear Magnetic Resonance (NMR) DLS is a common technique for measuring the size of particles in a suspension, while NMR offers a non-destructive method for analyzing droplet size in opaque emulsions.[18][19][20][21][22]

DLS Procedure:

  • Dilute a small aliquot of the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects.

  • Place the diluted sample in a cuvette and insert it into the DLS instrument.

  • The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.

  • The software calculates the hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.

NMR Procedure:

  • Place the undiluted emulsion sample in an NMR tube.

  • The NMR spectrometer measures the restricted diffusion of the molecules within the dispersed phase droplets.

  • The diffusion data is then used to calculate the droplet size distribution.[20][22]

Interfacial Tension Measurement

Objective: To measure the interfacial tension between the oil and aqueous phases in the presence of the surfactant.

Method: Pendant Drop Tensiometry This method involves analyzing the shape of a drop of one liquid suspended in another.[6][8][9][10]

Procedure:

  • Fill the optical cell of the tensiometer with the continuous phase.

  • Form a pendant drop of the dispersed phase (containing the dissolved surfactant if oil-soluble) at the tip of a needle immersed in the continuous phase.

  • A camera captures the image of the drop.

  • The software analyzes the drop shape, which is determined by the balance between gravity and interfacial tension, to calculate the IFT.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of emulsifying properties.

G cluster_prep 1. Emulsion Preparation cluster_analysis 2. Emulsion Characterization cluster_comparison 3. Comparative Analysis prep_oil Prepare Oil Phase add_surf Add Surfactant prep_oil->add_surf prep_aq Prepare Aqueous Phase prep_aq->add_surf homogenize Homogenize add_surf->homogenize stability Emulsion Stability (Turbiscan) homogenize->stability droplet_size Droplet Size (DLS / NMR) homogenize->droplet_size ift Interfacial Tension (Pendant Drop) homogenize->ift compare Compare Results stability->compare droplet_size->compare ift->compare

Workflow for Comparative Emulsifier Evaluation.

Conclusion

References

Safety Operating Guide

Proper Disposal of Methyl Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Methyl Oleate are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside crucial safety and handling information.

Immediate Safety and Handling Protocols

Before handling this compound, it is critical to be aware of its potential hazards and the necessary personal protective equipment (PPE). While some safety data sheets (SDS) indicate that this compound does not meet the criteria for classification as a hazardous substance, others classify it as a flammable liquid, a skin irritant, an aspiration hazard, and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is prudent to handle it with care.

Personal Protective Equipment (PPE) and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area to avoid the inhalation of vapors or aerosols.[3][4]

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[5][6]

  • Skin Protection: Use solvent-resistant gloves (e.g., nitrile) and wear appropriate protective clothing to prevent skin contact.[5][7] Always inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices.[8]

  • General Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after use.[3]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination.

Spill Containment and Cleanup:

  • Evacuate and Ventilate: For major spills, evacuate personnel to a safe area and ensure adequate ventilation.[1][3]

  • Containment: Prevent the spill from entering drains or waterways by using inert absorbent materials like sand, earth, or vermiculite.[3][4] Cover drains if necessary.[8]

  • Absorption: Absorb the spilled liquid with a suitable material.[1][3] For minor spills, wipe up and place the absorbent material in a suitable, labeled container for disposal.[3]

  • Cleanup: Clean the affected area thoroughly. Decontaminate surfaces by scrubbing with alcohol if appropriate.[1]

  • Caution with Absorbents: Be aware that absorbent material wet with oil may auto-oxidize and become self-heating, potentially leading to ignition. Wetting the oily absorbent with water can mitigate this risk.[3]

Emergency Contact Information First Aid Measures
In case of emergency, contact your institution's Environmental Health and Safety (EHS) department or local emergency services.Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present.[1][8]
Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with water.[1][8]
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to adhere to all national, state, and local regulations.[4][8]

  • Do Not Mix: Never mix this compound waste with other chemical waste.[8]

  • Original Containers: Whenever possible, leave the chemical in its original container.[8] If transferring to a waste container, ensure it is properly labeled with the contents.

  • Waste Classification: Determine if the this compound waste is classified as hazardous under local regulations. This will dictate the disposal route.[5][9]

  • Licensed Disposal Contractor: Dispose of surplus and non-recyclable this compound through a licensed waste disposal contractor.[7]

  • Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.[4][8] Do not reuse empty containers.

  • Avoid Environmental Release: Do not allow the product to enter drains, sewers, or waterways.[4][8]

For very small quantities, some sources suggest they can be disposed of with household waste; however, consulting with a local waste disposal expert is always the recommended course of action.[4][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

MethylOleateDisposal start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds spill_cleanup Is this a spill cleanup material? start->spill_cleanup is_hazardous Is waste classified as hazardous? consult_sds->is_hazardous licensed_disposal Arrange for disposal by a licensed hazardous waste contractor is_hazardous->licensed_disposal Yes non_hazardous_disposal Consult with Environmental Health & Safety (EHS) for approved disposal methods is_hazardous->non_hazardous_disposal No end_disposal Dispose of in a labeled, sealed container licensed_disposal->end_disposal household_check Is it a very small quantity and permitted by local regulations for household disposal? non_hazardous_disposal->household_check spill_cleanup->consult_sds No treat_as_product Handle and dispose of as this compound waste spill_cleanup->treat_as_product Yes treat_as_product->is_hazardous household_check->end_disposal No household_disposal Dispose with household waste (if explicitly permitted) household_check->household_disposal Yes household_disposal->end_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling of Methyl Oleate, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is generally considered to be of low toxicity but can cause irritation upon contact with the eyes and skin. Ingestion or inhalation of mists may also cause irritation.[1] Therefore, appropriate PPE is essential to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for this compound

PPE TypeSpecificationsPurpose
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and eye irritation.[1][2]
Hand Protection Nitrile, Neoprene, or Butyl rubber gloves. See Table 2 for details.Prevents skin contact and potential irritation.[3]
Body Protection Laboratory coat.Protects skin and clothing from splashes.
Respiratory Protection Generally not required under normal, well-ventilated conditions. Use a NIOSH-approved respirator if mists are generated or ventilation is inadequate.Prevents inhalation of aerosolized this compound.[4]
Glove Selection for Handling this compound

The selection of appropriate gloves is critical for preventing skin contact. While specific breakthrough times for this compound are not widely available for all glove types, the following table provides guidance based on available data and general chemical resistance of the glove materials.

Table 2: Glove Material Compatibility with this compound

Glove MaterialThicknessBreakthrough TimeRecommendation
Butyl Rubber 12-15 mil> 4 hours (for direct contact)Excellent for prolonged contact.[3]
Nitrile Rubber 11-13 milNot specifiedGood for normal laboratory use and incidental splash protection.[3]
Neoprene Not specifiedNot specifiedFair to Good for general handling.
Natural Rubber (Latex) Not specifiedNot specifiedPoor - Not generally recommended for handling esters.
Polyvinyl Chloride (PVC) Not specifiedNot specifiedFair for incidental splash protection.

Note: Always inspect gloves for any signs of degradation or damage before use and replace them immediately if contact with this compound occurs. For prolonged or immersive work, it is advisable to consult the glove manufacturer's specific chemical resistance data.

Occupational Exposure Limits

As of the latest available data, no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV, NIOSH REL) have been established for this compound. It is recommended to handle it in a well-ventilated area to keep potential exposure to a minimum.

Table 3: Occupational Exposure Limits for this compound

OrganizationLimit TypeValue
OSHA (Occupational Safety and Health Administration)PEL (Permissible Exposure Limit)Not Established
ACGIH (American Conference of Governmental Industrial Hygienists)TLV (Threshold Limit Value)Not Established
NIOSH (National Institute for Occupational Safety and Health)REL (Recommended Exposure Limit)Not Established

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.

start Receiving this compound storage Store in a cool, dry, well-ventilated area away from light and incompatible materials start->storage Inspect container prep Preparation for Use: - Don appropriate PPE - Work in a ventilated area storage->prep Retrieve for experiment handling Handling during Experiment: - Avoid splashing and aerosol generation - Keep container closed when not in use prep->handling Proceed with experiment spill Spill Response: - Evacuate and ventilate area - Absorb with inert material - Collect in a sealed container for disposal handling->spill In case of a spill waste_collection Waste Collection: - Collect waste this compound and contaminated materials in a labeled, sealed container handling->waste_collection Routine waste generation spill->waste_collection Collect spill waste disposal Disposal: - Dispose of as non-hazardous chemical waste according to institutional and local regulations waste_collection->disposal Prepare for disposal end End of Lifecycle disposal->end

Safe Handling Workflow for this compound
Step-by-Step Handling and Disposal Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Protect from direct sunlight and store away from incompatible materials such as strong oxidizing agents.

2. Preparation for Use:

  • Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.

  • Put on all required PPE as outlined in Table 1, including the appropriate gloves and eye protection.

3. Handling During Experiments:

  • Dispense this compound carefully to avoid splashing.

  • Keep the container sealed when not in use to prevent contamination and potential release of vapors.

  • Avoid generating mists or aerosols.

4. Spill Response:

  • In the event of a small spill, ensure the area is well-ventilated.

  • Wear your PPE and absorb the spill using an inert material such as vermiculite, sand, or earth.[1][5]

  • Collect the absorbed material into a clearly labeled, sealed container for disposal.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

5. Waste Collection:

  • Collect all waste this compound, including contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled waste container.

  • The container should be kept sealed to prevent the release of any vapors.

6. Disposal:

  • This compound is generally not classified as hazardous waste. However, disposal regulations can vary.

  • Dispose of the waste in accordance with your institution's guidelines and local, state, and federal regulations for non-hazardous chemical waste.[6]

  • Do not pour waste this compound down the drain.[7]

  • Empty containers should be rinsed and disposed of according to institutional protocols, which may include defacing the label before discarding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.